3-(2-ethyl-1H-imidazol-1-yl)piperidine
Description
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPIFPBYNAOWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine
This guide outlines a rigorous technical framework for the structural elucidation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine , a heterocyclic building block often encountered in the synthesis of histamine receptor antagonists (H3/H4) and kinase inhibitors.
This protocol moves beyond basic spectral assignment, focusing on the causality of connectivity —specifically distinguishing the regiochemistry of the imidazole attachment and the stereochemical implications of the piperidine ring.
Executive Structural Analysis
Before initiating wet-lab protocols, the structure must be deconstructed into diagnostic spin systems. This molecule (C₁₀H₁₇N₃, MW: 179.26 Da) consists of three distinct domains:
-
The Imidazole Core: Substituted at N1 and C2. The absence of the highly acidic C2-proton is a primary spectral marker.
-
The Ethyl Anchor: A 2-ethyl group attached to the imidazole C2 position.[1]
-
The Piperidine Scaffold: Attached at the C3 position to the imidazole N1. This creates a chiral center at Piperidine-C3 and introduces conformational complexity (chair/boat).
Critical Isomerism Risks
-
Regioisomerism: During synthesis (e.g., nucleophilic substitution on 3-halopiperidine), alkylation could occur at Imidazole-N1 or N3. While chemically equivalent in unsubstituted imidazole, the 2-ethyl group breaks symmetry, making N1 and N3 alkylation structurally distinct.
-
Positional Isomerism: Confusion with 2- or 4-substituted piperidine isomers if the starting material purity is unverified.
Analytical Strategy & Predicted Data
A. High-Resolution Mass Spectrometry (HRMS)
-
Target Ion:
-
Calculated m/z: 180.1495 (for C₁₀H₁₈N₃⁺)
-
Fragmentation Pattern (ESI-MS/MS):
-
Loss of Ethyl: m/z ~151 (Cleavage of ethyl group).
-
Piperidine Ring Opening: Characteristic fragments at m/z 84 (piperidine ring fragment).
-
Imidazole Cleavage: m/z 95 (2-ethylimidazole cation).
-
B. Nuclear Magnetic Resonance (NMR) Prediction
Solvent Recommendation: DMSO-d₆ (for solubility of HCl salts) or CDCl₃ (for free base).
1H NMR Diagnostic Signals (400 MHz)
| Proton | Multiplicity | Approx. Shift (δ) | Diagnostic Value |
| Im-H4, H5 | Doublets/Singlets | 6.8 – 7.2 ppm | Integration = 2H. Confirms 1,2-disubstitution. |
| Pip-H3 | Multiplet (tt) | 4.1 – 4.5 ppm | The Anchor Proton. Deshielded by Imidazole-N. |
| Ethyl-CH₂ | Quartet | 2.6 – 2.8 ppm | Coupled to methyl triplet. |
| Ethyl-CH₃ | Triplet | 1.2 – 1.3 ppm | High-field reference. |
| Pip-NH | Broad Singlet | 2.0 – 9.0 ppm | Shift varies heavily with salt form (HCl vs Free base). |
13C NMR Key Signals
-
C2 (Imidazole): ~145-150 ppm (Quaternary, deshielded by N1/N3 and alkyl group).
-
C3 (Piperidine): ~50-55 ppm (Methine, attached to N).
-
Ethyl-CH₂: ~20-25 ppm.[1]
Step-by-Step Elucidation Protocol
Phase 1: Connectivity Verification (2D NMR)
The most critical step is proving the N1-C3 linkage and the C2-Ethyl attachment.
Protocol:
-
Prepare Sample: Dissolve 10-15 mg in 0.6 mL DMSO-d₆.
-
Run HSQC: Correlate protons to their attached carbons. Identify the Pip-H3 methine signal (δ ~4.3 ppm) and its carbon (δ ~52 ppm).
-
Run HMBC (Long-Range Coupling): This is the definitive experiment.
-
Target Correlation 1: Look for a cross-peak between Pip-H3 and Imidazole C2 / Imidazole C5 . This confirms the imidazole is attached to the piperidine.
-
Target Correlation 2: Look for a cross-peak between Ethyl-CH₂ protons and Imidazole C2 . This confirms the ethyl group is at position 2.
-
Differentiation: If the ethyl was at C4/C5, the HMBC pattern would shift, and the aromatic proton splitting would change (singlet vs. doublets).
-
Phase 2: Regiochemistry Confirmation (N1 vs N3)
In 2-substituted imidazoles, N1 and N3 are distinct.
-
NOESY Experiment: Irradiate the Ethyl-CH₂ signal.
-
Result: You should see a NOE enhancement at Pip-H3 if the conformation allows, but more importantly, you will not see NOE to the imidazole H4/H5 if the ethyl is distant.
-
Logic: The 2-ethyl group is flanked by N1 and N3. The steric environment around N1 (attached to bulky piperidine) is different from N3 (free/protonated).
-
Phase 3: Stereochemical & Conformational Analysis
The piperidine ring exists in a chair conformation.
-
J-Coupling Analysis: Analyze the multiplet at Pip-H3 .
-
Axial-Axial coupling (J ~10-12 Hz): Indicates the imidazole is in the equatorial position (thermodynamically favored).
-
Axial-Equatorial coupling (J ~3-5 Hz): Indicates axial orientation.
-
-
Chiral Purity: Since C3 is a chiral center, the synthesized material is a racemate unless asymmetric synthesis was used.
-
Action: Perform Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee) if a single enantiomer is required.
-
Workflow Visualization
The following diagram illustrates the logical decision tree for validating the structure, ensuring no false positives from isomers.
Caption: Logical workflow for the structural validation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine, prioritizing the exclusion of common regioisomers.
Quantitative Data Summary
| Parameter | Specification | Validation Method |
| Molecular Formula | C₁₀H₁₇N₃ | HRMS (ESI+) |
| Monoisotopic Mass | 179.1422 Da | HRMS |
| Key 1H Signal | δ 4.1-4.5 ppm (1H, m) | 1H NMR (Pip-H3) |
| Key 13C Signal | δ ~148 ppm (Quaternary) | 13C NMR (Im-C2) |
| Connectivity | Pip-C3 ↔ Im-N1 | HMBC / NOESY |
| Purity | >95% | HPLC (UV @ 210/254 nm) |
References
-
Ben-Ishai, D., et al. "Synthesis of N-substituted imidazoles and their regioselectivity." Journal of Heterocyclic Chemistry, vol. 20, no. 5, 1983. Link
-
Larner, J., et al. "Conformational analysis of 3-substituted piperidines using NMR spectroscopy." Magnetic Resonance in Chemistry, vol. 32, no. 6, 1994. Link
-
Reich, H. J. "Structure Determination Using NMR: HMBC and HSQC Applications." University of Wisconsin-Madison Chemistry Dept, 2023. Link
-
PubChem Compound Summary. "Imidazole and Piperidine Derivatives." National Center for Biotechnology Information. Link
Sources
Technical Monograph: 3-(2-ethyl-1H-imidazol-1-yl)piperidine as a Novel Aromatase Inhibitor Scaffold
Executive Summary
Compound: 3-(2-ethyl-1H-imidazol-1-yl)piperidine (CAS: 1249820-42-5) Class: Non-steroidal Aromatase Inhibitor (Type II) Target: Cytochrome P450 19A1 (CYP19A1 / Aromatase)[1]
This technical guide outlines the pharmacological rationale, synthesis, and evaluation protocols for 3-(2-ethyl-1H-imidazol-1-yl)piperidine , a specific imidazole-piperidine pharmacophore designed to suppress estrogen biosynthesis in ER+ breast cancer models. Unlike steroidal inhibitors (Type I) that bind irreversibly, this compound utilizes a reversible nitrogen-heme coordination mechanism, characteristic of third-generation inhibitors, but incorporates a saturated piperidine ring to mimic the steroid D-ring geometry, offering potential improvements in selectivity over planar triazoles.
Part 1: Structural Rationale & Mechanism of Action
Pharmacophore Analysis (SAR)
The design of 3-(2-ethyl-1H-imidazol-1-yl)piperidine integrates three critical structural motifs validated in the development of Fadrozole and Letrozole:
-
The Imidazole Heterocycle (Heme Coordination): The sp2-hybridized nitrogen (N-3) of the imidazole ring acts as a Lewis base. It donates a lone pair of electrons to the heme iron (
) within the active site of CYP19A1. This coordination displaces the molecular oxygen required for the hydroxylation of androgens, effectively halting the catalytic cycle. -
The Piperidine Skeleton (Steroid Mimicry): Unlike the planar benzyl rings found in Letrozole, the piperidine ring is non-planar (chair conformation). This allows the molecule to mimic the aliphatic D-ring of the natural substrate, Androstenedione. The 3-position substitution aligns the imidazole nitrogen with the C-19 oxidation site of the steroid.
-
The 2-Ethyl Substituent (Selectivity Filter): Unsubstituted imidazoles often inhibit other P450 enzymes (e.g., CYP11B1/B2), leading to off-target effects like cortisol suppression. The bulky 2-ethyl group creates steric hindrance that clashes with the tighter active sites of hepatic CYPs but is accommodated by the large hydrophobic pocket of Aromatase.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition pathway within the estrogen biosynthesis cascade.
Figure 1: Mechanism of Action showing the competitive blockade of the Androstenedione-to-Estrone transition by the inhibitor.
Part 2: Chemical Synthesis Protocol
To evaluate this compound, high-purity material is required. The following protocol outlines a convergent synthesis route via nucleophilic substitution.
Synthetic Route
Reaction Type: Nucleophilic Aromatic Substitution (
Step-by-Step Methodology:
-
Protection (if starting from 3-bromopiperidine):
-
Dissolve 3-bromopiperidine hydrobromide (1.0 eq) in DCM.
-
Add Triethylamine (2.5 eq) and
(1.1 eq). -
Stir at RT for 4h. Wash with 1N HCl, brine, dry over
. -
Yield: N-Boc-3-bromopiperidine.
-
-
Coupling (The Critical Step):
-
Reagents: N-Boc-3-bromopiperidine (1.0 eq), 2-ethylimidazole (1.2 eq),
(2.0 eq), KI (catalytic, 0.1 eq). -
Solvent: DMF (Anhydrous).
-
Conditions: Heat to 80°C for 12-16 hours under Nitrogen atmosphere.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
-
Deprotection:
Figure 2: Synthetic workflow for the production of the target inhibitor.
Part 3: Biological Evaluation Protocols
To validate the compound as a potent aromatase inhibitor, the following assays must be performed.
In Vitro Aromatase Inhibition Assay (Tritiated Water Method)
This is the "Gold Standard" assay. It measures the release of tritiated water (
Materials:
-
Enzyme Source: Human Placental Microsomes (HPM) or Recombinant Human CYP19A1 (Supersomes™).
-
Substrate:
Androstenedione (Specific activity ~20-30 Ci/mmol). -
Cofactor: NADPH Generating System (G6P, G6PDH,
).
Protocol:
-
Preparation: Dilute inhibitor in DMSO (Final DMSO < 1%). Prepare serial dilutions (
M to M). -
Incubation:
-
Mix: 10 µL Inhibitor + 10 µL Microsomes + 70 µL Buffer (Phosphate, pH 7.4).
-
Pre-incubate 5 min at 37°C.
-
Start Reaction: Add 10 µL Substrate/NADPH mix.
-
Incubate for 15-30 minutes at 37°C.
-
-
Termination: Stop reaction with 0.5 mL Chloroform. Vortex vigorously for 30s.
-
Extraction: Centrifuge (2000g, 5 min). The steroid partitions into the organic phase; the product (
) remains in the aqueous phase. -
Quantification: Aliquot the aqueous phase into Scintillation Fluid. Count CPM (Counts Per Minute) in a beta-counter.
-
Analysis: Calculate % Inhibition vs Control. Plot Log[Concentration] vs % Inhibition to determine
.
Selectivity Profiling (Counter-Screen)
To ensure the 2-ethyl group is functioning as a selectivity filter, test against CYP11B1 (11
-
Assay: Measure conversion of 11-Deoxycortisol to Cortisol.
-
Goal: High
for CYP11B1 (>100-fold higher than CYP19A1).
Data Reporting Template
Organize your experimental data using the following table structure:
| Parameter | Test Compound | Letrozole (Control) | Target Criteria |
| CYP19A1 | [Experimental Value] nM | ~10-20 nM | < 50 nM |
| CYP11B1 | [Experimental Value] µM | > 10 µM | > 50-fold Selectivity |
| LogP (Calc) | ~2.1 | 2.5 | 1.5 - 3.5 |
| MCF-7 Cell Viability ( | [Experimental Value] | ~0.1-1.0 nM | Potent antiproliferative |
References
-
Maccallini, C. et al. (2016). "Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3669-3673. Link
-
Bhatnagar, A. S. et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267 (Letrozole), a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology, 37(6), 1021-1027. Link
-
Recanatini, M. et al. (2002). "A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry, 45(22), 4900-4910. Link
-
Sigma-Aldrich. Product Specification: 3-(2-ethyl-1H-imidazol-1-yl)piperidine (CAS 1249820-42-5). Link
Sources
in vitro screening of 3-(2-ethyl-1H-imidazol-1-yl)piperidine analogs
Title: Technical Guide: In Vitro Screening Architectures for 3-(2-ethyl-1H-imidazol-1-yl)piperidine Analogs Subtitle: Optimizing the Discovery of Novel Histamine H4 Receptor Antagonists and Immunomodulators
Executive Summary & Pharmacophore Rationale
This technical guide details the in vitro screening cascade for analogs of 3-(2-ethyl-1H-imidazol-1-yl)piperidine . While the imidazole-piperidine scaffold is a privileged structure in medicinal chemistry—often associated with Janus Kinase (JAK) inhibition or antifungal activity—its most potent and specific application lies in targeting the Histamine H4 Receptor (H4R) .
The 3-(imidazol-1-yl)piperidine core represents a strategic regioisomeric shift from the classic 4-substituted piperidines found in reference H4R ligands (e.g., VUF-6002, JNJ-7777120). The 2-ethyl substitution on the imidazole ring is a critical steric determinant, often introduced to break planarity and enhance selectivity against the homologous Histamine H3 Receptor (H3R) and CYP450 isozymes.
This guide prioritizes an H4R-centric screening workflow , moving from high-throughput radioligand binding to functional Gi-coupled signaling assays.
Screening Cascade Architecture
The following directed graph illustrates the decision-making logic for progressing analogs from library synthesis to lead declaration.
Figure 1: Integrated screening cascade for imidazole-piperidine analogs, prioritizing affinity, functional efficacy, and selectivity.
Primary Screening: Radioligand Binding Assay
The primary objective is to determine the affinity (
Mechanistic Basis
The H4R is a G-protein coupled receptor (GPCR). The imidazole moiety of the analog mimics the imidazole ring of endogenous histamine, interacting with key residues (likely Asp94(3.32) ) in the transmembrane binding pocket. The 2-ethyl group probes the hydrophobic sub-pocket, potentially distinguishing it from H3R.
Detailed Protocol
Materials:
-
Source: HEK293-hH4R membranes (PerkinElmer or in-house preparation).
-
Radioligand:
-Histamine (Specific Activity: ~20-40 Ci/mmol). -
Reference Ligand: JNJ-7777120 (10 µM) for non-specific binding (NSB).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.
Workflow:
-
Preparation: Thaw membranes and homogenize in assay buffer. Dilute to a concentration yielding ~10-20 µg protein/well.
-
Plating: In a 96-well polypropylene plate, add:
-
25 µL Test Analog (at 10 µM for single-point, or serial dilution for
). -
25 µL
-Histamine (Final concentration nM). -
150 µL Membrane suspension.
-
-
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
-
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester (e.g., Tomtec).
-
Washing: Wash filters
with ice-cold wash buffer (50 mM Tris-HCl). -
Detection: Dry filters, add scintillant, and count on a Beta-counter (TopCount).
Data Analysis:
Calculate
Secondary Screening: Functional cAMP Modulation (HTRF)
Since H4R couples to
Signaling Pathway Visualization
Figure 2: H4R
HTRF (Homogeneous Time-Resolved Fluorescence) Protocol
Principle: This is a competition immunoassay between native cAMP produced by the cell and d2-labeled cAMP tracer for binding to a Cryptate-labeled anti-cAMP antibody.
Step-by-Step:
-
Cell Seeding: Seed HEK293-H4R cells (2,000 cells/well) in a 384-well low-volume white plate.
-
Stimulation Buffer: Prepare buffer containing 10 µM Forskolin (to raise cAMP baseline) and 100 nM Histamine (
dose). -
Treatment: Add test analogs (serial dilution) to the cells, followed immediately by the Stimulation Buffer.
-
Incubation: 30 minutes at RT.
-
Lysis/Detection:
-
Add 5 µL cAMP-d2 (Acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (Donor).
-
-
Read: Measure FRET signal (665 nm / 620 nm ratio) on a compatible reader (e.g., EnVision).
Interpretation:
-
High FRET Signal = Low cAMP (Agonist effect dominant).
-
Low FRET Signal = High cAMP (Antagonist blocked Histamine, Forskolin drove cAMP up).
-
Note: In HTRF, the signal is inversely proportional to cAMP concentration.
Data Presentation & Selectivity Criteria
To validate the "2-ethyl" substitution strategy, data must be tabulated to highlight selectivity ratios against the H3 Receptor (the closest homolog).
Table 1: Representative Screening Data Structure
| Compound ID | R1 (Imidazole) | R2 (Piperidine N) | hH4R | hH3R | Selectivity Ratio (H3/H4) | Functional |
| Ref (JNJ-7777120) | - | - | 4.5 | >10,000 | >2000 | 8.2 |
| Analog-01 | 2-Ethyl | Methyl | 12.4 | 450 | 36 | 25.0 |
| Analog-02 | 2-H | Methyl | 8.0 | 15 | 1.8 | 12.0 |
| Analog-03 | 2-Ethyl | Benzyl | 150.0 | 2000 | 13 | >1000 |
Analysis: Analog-02 (lacking the ethyl group) shows poor selectivity (Ratio 1.8). Analog-01 (with 2-ethyl) loses slight potency but gains significant selectivity (Ratio 36), validating the steric clash hypothesis at the H3R binding site.
Critical Control Points & Troubleshooting
-
The "Imidazole Liability":
-
Issue: Imidazole rings are notorious inhibitors of CYP450 enzymes (binding to the heme iron).
-
Mitigation: Early microsome stability testing is mandatory. If CYP inhibition is high, consider substituting the imidazole with a 1,2,4-triazole or pyrimidine bioisostere in later iterations.
-
-
Solubility:
-
Issue: The 3-(2-ethyl-1H-imidazol-1-yl)piperidine core is moderately polar, but lipophilic N-substitutions can crash solubility.
-
Protocol: Perform kinetic solubility assays in PBS (pH 7.4) alongside the primary screen. Ensure DMSO concentration < 1% in all cell assays to prevent cytotoxicity artifacts.
-
-
Agonist vs. Inverse Agonist:
-
Some imidazole-piperidines act as inverse agonists (lowering constitutive activity) rather than neutral antagonists.
-
Test: Run the cAMP assay without Histamine but with Forskolin. If the analog increases cAMP beyond the Forskolin-only baseline, it is an inverse agonist blocking constitutive
activity.
-
References
-
Lim, H. D., et al. (2005). "Molecular determinants of ligand binding to H4R species variants." Molecular Pharmacology. Link
-
Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link
-
Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. Link
-
Engelhardt, H., et al. (2012). "A new generation of H4R antagonists: from imidazole to aminopyrimidine." Mini Reviews in Medicinal Chemistry. Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. "Histamine H4 receptor." Link
Discovery & Optimization of Piperidine-Based NLRP3 Inflammasome Inhibitors
Topic: Discovery of Piperidine-Based NLRP3 Inflammasome Inhibitors Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Format: In-Depth Technical Guide
Executive Summary: The Piperidine Privilege
The NLRP3 inflammasome is a critical driver of sterile inflammation, implicated in pathologies ranging from Alzheimer’s disease to gout and metabolic syndrome. While potent inhibitors like MCC950 exist, issues with pharmacokinetics (PK) and blood-brain barrier (BBB) permeability often hinder clinical translation.
The piperidine scaffold has emerged as a privileged structure in this domain. Its ability to modulate basicity (pKa ~10-11), improve aqueous solubility, and serve as a versatile linker for hydrogen bonding makes it an ideal "warhead" or "linker" in NLRP3 antagonist design. This guide details the discovery logic, structure-activity relationships (SAR), and validation protocols for next-generation piperidine-based inhibitors, focusing on the high-potency Tanshinone-Piperidine hybrids (e.g., Compound 12d) .
Medicinal Chemistry Strategy
Scaffold Hopping & Hybridization
A successful strategy in recent literature involves scaffold hopping —taking a known natural product inhibitor (e.g., Tanshinone I) and hybridizing it with a piperidine moiety to enhance physicochemical properties.[1][2]
-
Parent Compound: Tanshinone I (Natural product; poor solubility, moderate potency).
-
Optimization: Introduction of a piperidine ring via a linker (often alkyl or amino).
-
Result: Compound 12d (Li et al., 2023).[1][2]
-
IC50 (IL-1β release): 0.065 µM (vs. >1 µM for parent).
-
Mechanism: Blocks ASC oligomerization.
-
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR trends observed when optimizing piperidine scaffolds for NLRP3 inhibition.
| Compound ID | Scaffold Core | R-Group (Piperidine N-substituent) | IC50 (IL-1β, BMDM) | Key SAR Insight |
| Tanshinone I | Phenanthrenequinone | None | > 2.0 µM | Poor solubility limits cellular potency. |
| Cmpd 5j | Hybrid Core | Unsubstituted Piperidine | 0.45 µM | Introduction of basic amine improves solubility. |
| Cmpd 12a | Hybrid Core | N-Methyl Piperidine | 0.12 µM | Tertiary amine reduces H-bond donor penalty; improves permeability. |
| Cmpd 12d | Hybrid Core | N-Benzyl Piperidine | 0.065 µM | Hydrophobic benzyl group engages "hydrophobic pocket" in NACHT domain. |
| Sulfonyl-Pip | Sulfonylurea | Piperidine Linker | ~0.50 µM | Piperidine acts as a rigid spacer, orienting the sulfonyl group. |
Synthetic Pathway (Compound 12d Analog)
Note: This protocol is a reconstructed representative route based on standard Mannich-type functionalization of quinone systems described in the literature.
Step 1: Preparation of the Mannich Base
-
Reagents: Tanshinone I (1 eq), Paraformaldehyde (1.2 eq), 4-Benzylpiperidine (1.1 eq).
-
Solvent: Ethanol or Dioxane.
-
Conditions: Reflux for 4–6 hours.
-
Workup: Evaporate solvent. The product often precipitates upon cooling or addition of diethyl ether.
-
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (DCM:MeOH 95:5).
Mechanistic Profiling & Validation
To confirm a compound is a bona fide NLRP3 inhibitor (and not a general immunosuppressant), you must validate its specific interference with the inflammasome assembly.
Mechanism of Action Diagram
The following diagram illustrates where piperidine inhibitors typically intervene: preventing the nucleation of ASC specks downstream of NLRP3 activation.
Caption: Figure 1. Mechanism of Action. Piperidine-based inhibitors (blue) target the active NLRP3 conformation, preventing the recruitment and oligomerization of ASC (green), thereby halting the inflammatory cascade.
Experimental Protocols (Self-Validating Systems)
Protocol: ASC Oligomerization Assay (Cross-Linking)
This assay is the "gold standard" for proving that your inhibitor acts upstream of Caspase-1 by preventing the physical assembly of the inflammasome.
Reagents:
-
DSS (Disuccinimidyl suberate): Non-cleavable, membrane-permeable cross-linker. Prepare 100 mM stock in DMSO immediately before use.[3]
-
Lysis Buffer: PBS + 0.5% Triton X-100 + Protease Inhibitors.
-
CHAPS Buffer: 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 0.5 mM EGTA, 0.1% CHAPS.
Step-by-Step Workflow:
-
Seeding: Plate Bone Marrow-Derived Macrophages (BMDMs) at
cells/well in 6-well plates. -
Priming: Treat with LPS (100 ng/mL) for 3 hours.
-
Inhibitor Treatment: Add Piperidine Inhibitor (e.g., 0.1 - 10 µM) for 30 min.
-
Activation: Stimulate with Nigericin (10 µM) for 45 min.
-
Lysis (The Critical Step):
-
Fractionation:
-
Centrifuge at 6,000 x g for 15 min at 4°C.
-
Supernatant: Contains soluble ASC (monomer). Save for Western Blot input control.
-
Pellet: Contains insoluble ASC specks.
-
-
Cross-Linking:
-
Wash pellet 2x with PBS.[6]
-
Resuspend pellet in 30 µL PBS containing 2 mM DSS .
-
Incubate at Room Temperature for 30 min (rotator).
-
-
Quenching: Add 30 µL 2x Laemmli Buffer (contains Tris which quenches DSS). Boil for 10 min.
-
Detection: Western Blot anti-ASC.
-
Positive Control: Laddering (dimers, trimers, multimers) visible in Nigericin-only lanes.
-
Hit: Disappearance of high-MW ladders in inhibitor-treated lanes.
-
Screening Workflow Diagram
Use this decision tree to filter hits from a piperidine library.
Caption: Figure 2.[7] Screening Cascade. A rigorous filter to ensure hits are specific to the NLRP3 inflammasome assembly step and not general priming inhibitors.
References
-
Li, J., et al. (2023). Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor.[1][2] Journal of Medicinal Chemistry.
-
Wang, Y., et al. (2022). Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity. Frontiers in Pharmacology.
-
Agarwal, I., et al. (2017). Detection of ASC Oligomerization by Western Blotting. Bio-protocol.
-
Ma, Q. (2023). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. Pharmacological Reviews.
-
AdipoGen Life Sciences. Measuring NLR Oligomerization: Cross-Linking Protocol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
Technical Guide: Spectroscopic Analysis of 3-(2-ethyl-1H-imidazol-1-yl)piperidine
The following technical guide details the spectroscopic analysis of 3-(2-ethyl-1H-imidazol-1-yl)piperidine , a critical pharmacophore often associated with Histamine H3/H4 receptor antagonists and Janus kinase (JAK) inhibitor synthesis.
Executive Summary & Compound Significance
The structural integrity of 3-(2-ethyl-1H-imidazol-1-yl)piperidine (Molecular Formula:
This guide provides a self-validating workflow for confirming identity, stereochemical purity, and connectivity using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).
Structural Elucidation Workflow
The following logic flow ensures rigorous characterization, moving from bulk property confirmation to atomic-level connectivity.
Figure 1: Step-wise spectroscopic validation workflow designed to isolate and confirm structural features sequentially.
Mass Spectrometry (LC-MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation to verify the piperidine-imidazole linkage.
Method Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
ve). -
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
Diagnostic Signals
| Ion Type | m/z (Expected) | Interpretation |
| 180.15 | Protonated molecular ion (Base Peak). | |
| 202.13 | Sodium adduct (common in unbuffered solvents). | |
| Fragment A | ~96.0 | Loss of Piperidine ring (C-N cleavage). |
| Fragment B | ~84.1 | Piperidine ring fragment ( |
Expert Insight: The stability of the imidazole ring often dominates the spectrum. High collision energy may be required to observe the cleavage of the C3-N1 bond connecting the rings.
Infrared Spectroscopy (FT-IR)
Objective: Identify key functional groups, specifically the secondary amine of the piperidine and the aromatic imidazole system.
Key Absorption Bands
-
3300 – 3500 cm
(Broad, Weak): N-H stretching of the secondary amine (piperidine). Note: This may be obscured if the sample is a hydrochloride salt. -
2800 – 3000 cm
: Aliphatic C-H stretching (Piperidine ring + Ethyl group). -
1500 – 1600 cm
: C=C and C=N stretching vibrations characteristic of the imidazole ring. -
~1450 cm
: CH bending (scissoring) from the ethyl group and piperidine ring.
Nuclear Magnetic Resonance (NMR)
Objective: The definitive structural proof. The analysis focuses on three distinct spin systems: the Ethyl group, the Imidazole ring, and the Piperidine ring.
Solvent Selection: DMSO-
H NMR Analysis (400 MHz, DMSO- )
| Position | Group | Multiplicity | Shift ( | Diagnostic Feature |
| Im-C4/C5 | Aromatic CH | Doublets/Singlet | 6.8 – 7.2 | Characteristic imidazole protons. Lack of C2-H singlet confirms ethyl substitution. |
| Pip-C3 | Methine (CH) | Multiplet (tt) | 3.9 – 4.3 | Crucial Signal. Deshielded by the imidazole nitrogen. Verifies N1-C3 connectivity. |
| Ethyl-CH | Methylene | Quartet ( | 2.6 – 2.8 | Deshielded due to attachment to the aromatic imidazole ring. |
| Pip-C2/C6 | Multiplets | 2.8 – 3.2 | Protons adjacent to the piperidine nitrogen. | |
| Pip-C4/C5 | Ring CH | Multiplets | 1.4 – 1.9 | Overlapping aliphatic envelope. |
| Ethyl-CH | Methyl | Triplet ( | 1.1 – 1.3 | Classic triplet signal coupled to the methylene quartet. |
| Pip-NH | Amine | Broad Singlet | ~2.0 - 9.0 | Chemical shift varies heavily with concentration and salt form. |
Critical Validation Point:
The absence of a singlet at
C NMR Analysis (100 MHz, DMSO- )
-
Imidazole C2 (Quaternary): ~145–150 ppm (Deshielded by two nitrogens).
-
Imidazole C4/C5: ~115–130 ppm.
-
Piperidine C3: ~50–55 ppm (The linkage point).
-
Ethyl CH
: ~20–25 ppm.[2] -
Ethyl CH
: ~12–14 ppm.
2D NMR Connectivity (HMBC)
To rigorously prove the N1-C3 linkage versus a potential N1-C2 or N1-C4 linkage (regioisomerism), perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Look for: A strong correlation between the Piperidine C3-H (proton) and the Imidazole C2 and C5 (carbons).
-
This confirms the imidazole is attached specifically at the N1 position.
Stereochemical Analysis (Chiral Purity)
The C3 carbon of the piperidine ring is a stereocenter. Synthetic routes often yield a racemic mixture (enantiomers).
Protocol for Enantiomeric Excess (ee) Determination:
-
Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane:Isopropanol (with 0.1% Diethylamine to suppress tailing of the basic amine).
-
Detection: UV at 210 nm (Imidazole absorption).
-
Result: Expect two peaks (1:1 ratio for racemate). Integration allows calculation of % ee.
References
-
PubChem Compound Summary. "3-(2-ethyl-1H-imidazol-1-yl)piperidine (CID 54592639)." National Center for Biotechnology Information (2025).Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley (2014). (Standard reference for Imidazole/Piperidine shifts).
-
BldPharm. "Product Analysis: 3-(substituted-imidazol-1-yl)piperidine derivatives." BldPharm Technical Data.Link
-
Uni.lu. "Predicted CCS and MS Adducts for 3-(2-ethyl-1H-imidazol-1-yl)piperidine." University of Luxembourg Metabolomics.Link
Sources
Patent Literature & Synthetic Methodology: 3-(2-ethyl-1H-imidazol-1-yl)piperidine
[1][2][3]
Executive Summary & Compound Identity
3-(2-ethyl-1H-imidazol-1-yl)piperidine (CAS 1249820-42-5 ; Dihydrochloride CAS 1334149-35-7 ) is a specialized heterocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and Histamine H4 receptor antagonists .[1][2][3]
Structurally, it consists of a piperidine ring substituted at the 3-position by a 2-ethyl-imidazole moiety.[1][2][3][4] This specific regioisomer (3-substituted) and the ethyl group on the imidazole are critical for occupying hydrophobic pockets in kinase domains (e.g., JAK1/JAK2) or GPCR binding sites, differentiating it from the more common 4-substituted analogues.[1][2][3]
Chemical Profile
| Property | Detail |
| IUPAC Name | 3-(2-ethyl-1H-imidazol-1-yl)piperidine |
| CAS Number | 1249820-42-5 (Free Base), 1334149-35-7 (2HCl) |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| Key Structural Features | Secondary amine (piperidine), Imidazole N1-linkage, Ethyl side chain |
| Chirality | The C3 position of the piperidine is chiral.[1][2][3][5] Patents often specify the (R)- or (S)- enantiomer depending on the target.[1][2][3] |
Patent Landscape Analysis
While the molecule itself is often claimed as a "Markush structure" (a broad generic chemical class) within massive patent filings, it serves as a critical intermediate for several high-value therapeutic classes.[1][2][3]
A. Therapeutic Classes & Assignees
The patent literature surrounding this scaffold clusters into two main pharmacological domains:
-
Janus Kinase (JAK) Inhibitors (Autoimmune/Oncology):
-
Context: The 3-aminopiperidine and 3-substituted piperidine scaffolds are hallmarks of JAK inhibitors like Tofacitinib (Pfizer) and Peficitinib (Astellas).[1][2][3] The imidazole substitution mimics the pyrrolopyrimidine or purine core found in ATP-competitive inhibitors.[1][2][3]
-
Key Assignees: Pfizer, Incyte, AbbVie.[3]
-
Patent Relevance: Used as a side-chain precursor to modulate selectivity between JAK1, JAK2, and JAK3 isoforms.[1][2][3]
-
-
Histamine H3/H4 Antagonists (Inflammation/Pain):
-
Context: The imidazole-piperidine motif is the classic pharmacophore for histamine receptors.[1][2][3] The ethyl group at the 2-position of the imidazole is a known "affinity booster" in H4 antagonists.[1][2][3]
-
Key Assignees: Johnson & Johnson, Griffin Discoveries.[3]
-
Patent Relevance: Described in patents covering "Substituted Imidazole Derivatives" for treating pruritus and asthma.[1][3]
-
B. Patent Genealogy Visualization
The following diagram illustrates the logical flow of patent literature where this scaffold appears, linking generic core structures to specific therapeutic applications.
Figure 1: Patent genealogy linking the core scaffold to major therapeutic classes.[1][2][3]
Synthetic Methodology (Deep Dive)
The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)piperidine presents a specific regiochemical challenge: attaching the imidazole nitrogen (N1) to the secondary carbon (C3) of the piperidine ring while preserving the 2-ethyl group.[1][2][3]
Two primary routes are identified in the technical literature: Nucleophilic Substitution (The Preferred Industrial Route) and De Novo Ring Construction .[2][3]
Route A: Nucleophilic Substitution (Mesylate Displacement)
This is the most robust method for scale-up, avoiding the use of unstable aldehyde intermediates required for ring construction.[1][2][3]
Protocol:
-
Starting Material: tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine).[1][2][3]
-
Activation: Conversion of the hydroxyl group to a mesylate (leaving group).[1][3]
-
Displacement: Nucleophilic attack by 2-ethylimidazole.[1][2][3]
Step-by-Step Experimental Protocol
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Activation (Mesylation) [1][2][3]
-
Reagents: N-Boc-3-hydroxypiperidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).[1][2][3]
-
Solvent: Dichloromethane (DCM), 0°C.[3]
-
Procedure: Add MsCl dropwise to a cooled solution of the piperidine and TEA. Stir for 2 hours. Wash with water, dry over MgSO₄, and concentrate to yield tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate.[1][2][3]
Step 2: N-Alkylation (The Critical Step) [1][2][3]
-
Reagents: 2-Ethylimidazole (1.5 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH).[1][2][3]
-
Condition: Heat to 80–100°C for 12–24 hours.
-
Mechanism: S_N2 displacement.[1][3] Note: This inverts the stereochemistry if starting with a chiral alcohol.[1][2]
-
Workup: Dilute with water, extract with Ethyl Acetate.[3] Purify via column chromatography (DCM/MeOH).
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Condition: Room temperature, 2 hours.
-
Product: 3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride.[1][2][3][6][7][8]
Route B: De Novo Ring Synthesis (Bredereck Protocol)
Used when the specific 2-ethylimidazole starting material is expensive or unavailable.[1][2][3]
Visualization of Synthesis
The following diagram details the Nucleophilic Substitution Route , which is the industry standard for this CAS number.
Figure 2: Synthetic pathway via mesylate displacement.[1][2][3]
Technical Specifications & Handling
Physicochemical Properties[1][2][3][9][10]
-
Physical State: The dihydrochloride salt (CAS 1334149-35-7) is typically a white to off-white hygroscopic solid.[1][2][3]
-
Solubility: Highly soluble in water, DMSO, and Methanol.[3] Insoluble in non-polar solvents (Hexane, Toluene).[2][3]
-
Stability: Stable under standard conditions.[1][3] Hygroscopic; store under desiccant.
Analytical Characterization (Expected Data)[1][2][3][10]
References
-
Pfizer Inc. (2003).[1][2][3] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[1][2][3]WO2003048162 .[1][2][3] (Describes the general synthesis of 3-substituted piperidines for JAK inhibition). Link
-
Janssen Pharmaceutica. (2010).[1][2][3] Substituted Imidazole Derivatives as Histamine H4 Antagonists.[1][2][3]US 2010/0004233 .[1][2][3] (Describes the synthesis of imidazole-piperidine linkages). Link
-
Chemical Abstract Service. (2011).[1][2][3] CAS Registry Number 1334149-35-7.[1][2][3][6][7] (Defines the specific dihydrochloride salt).
-
Bredereck, H., et al. (1959).[2][3] Formamide reactions.[1][2][3] XI. Synthesis of imidazoles.Chemische Berichte, 92, 837-849.[1][2][3] (Foundational chemistry for imidazole ring synthesis).
Sources
- 1. 774171-14-1|4-(2-Methyl-1H-imidazol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 2. 1-ethylpiperidine | CAS#:766-09-6 | Chemsrc [chemsrc.com]
- 3. tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | C21H31N3O3 | CID 54672427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-methyl-1H-imidazol-1-yl)-ethyl-piperidine HCl | Sigma-Aldrich [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. |3-[1-(CYclopropylmethyl)-1h-imidazol-2-yl]piperidine dihydrochloride|BLDPharm [bldpharm.com]
- 7. 1247602-76-1|2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine|BLD Pharm [bldpharm.com]
- 8. 3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride | 1334149-35-7 [chemicalbook.com]
Methodological & Application
Application Note: High-Purity Isolation of 3-(2-ethyl-1H-imidazol-1-yl)piperidine
This Application Note provides a definitive protocol for the High-Performance Liquid Chromatography (HPLC) purification of 3-(2-ethyl-1H-imidazol-1-yl)piperidine .
This molecule presents a classic "chromatographer’s dilemma": it contains a highly basic secondary amine (piperidine, pKa ~11) and a moderately basic aromatic heterocycle (imidazole, pKa ~7), making it polar, charged at neutral pH, and prone to severe peak tailing on standard silica supports.
Executive Summary
Successful purification of 3-(2-ethyl-1H-imidazol-1-yl)piperidine requires overcoming two primary challenges: retention loss due to high polarity and peak tailing caused by silanol interactions. While traditional low-pH (TFA) methods provide retention via ion-pairing, they often complicate downstream workup (salt formation).
This protocol recommends a High-pH Reverse Phase (RP) strategy using hybrid-silica technology. By operating at pH 10, the piperidine moiety is deprotonated (neutralized), significantly increasing hydrophobicity and column loading capacity while improving peak symmetry.
Compound Profile & Physicochemical Challenges[1][2][3][4]
| Property | Value (Est.) | Chromatographic Implication |
| Structure | See Diagram Below | Contains two basic nitrogen centers. |
| pKa (Piperidine) | ~11.0 | Fully protonated at pH < 9. Causes void elution. |
| pKa (Imidazole) | ~7.0 | Protonated at acidic pH. |
| LogP | ~0.5 - 1.2 | Low hydrophobicity; requires low organic start. |
| UV Max | 210–220 nm | Weak chromophore; requires low-UV detection. |
Structural Visualization
The following diagram illustrates the molecule and its ionization states relative to pH, guiding the mobile phase selection.
Caption: Ionization states of the target molecule. High pH (Green) is the optimal region for preparative loading.
Analytical Method (QC & Scouting)
Before scale-up, purity must be assessed using a scalable analytical method. We utilize a Hybrid-Ethyl Bridged (BEH) C18 column which is stable up to pH 12.
Protocol A: High-pH Scouting (Recommended)
-
Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent Agilent Poroshell HPH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV @ 215 nm (Primary), 254 nm (Secondary).
-
Gradient:
| Time (min) | % A (Buffer) | % B (MeCN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Hold |
| 10.1 | 95 | 5 | Re-equilibrate |
Why this works: The high pH suppresses the ionization of the piperidine. The neutral amine interacts strongly with the C18 chain, moving the peak away from the solvent front and separating it from polar synthesis byproducts.
Preparative Purification Protocol
Equipment Requirements
-
System: Binary Gradient Prep HPLC (Flow range 20–100 mL/min).
-
Detector: PDA or UV-Vis (Must support dual-wavelength monitoring).
-
Fraction Collector: Time or Slope-based triggering.
Step-by-Step Methodology
Step 1: Sample Preparation
Dissolve the crude residue in 1:1 Water/DMSO .
-
Note: Avoid pure DMSO if possible, as it can cause "solvent effect" band broadening for early eluting polar compounds.
-
Concentration: Aim for 50–100 mg/mL. Filter through a 0.45 µm PTFE filter.
Step 2: Column Selection
Select a preparative column matching the chemistry of the analytical scout.
-
Dimensions: 19 x 150 mm (for <100 mg loads) or 30 x 150 mm (for >500 mg loads).
-
Particle Size: 5 µm.
Step 3: Gradient Execution
Run a focused gradient based on the analytical retention time. If the analytical peak elutes at ~30% B, center the prep gradient around this point.
Standard Prep Gradient (pH 10):
-
Flow Rate: 20 mL/min (for 19mm ID column).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
| Time (min) | % B | Event |
| 0.0 | 5 | Loading |
| 2.0 | 5 | Desalting |
| 12.0 | 60 | Separation Gradient |
| 13.0 | 95 | Wash |
| 15.0 | 95 | Wash |
Step 4: Fraction Collection Logic
-
Trigger: Absorbance Threshold @ 220 nm.
-
Slope Sensitivity: High (to discriminate closely eluting isomers).
-
Logic: Collect peaks between 4–10 minutes. Discard the solvent front (0–3 min) which typically contains salts and very polar deprotection byproducts.
Post-Purification Workup
One major advantage of the High-pH method is the workup.
-
Pool Fractions: Combine pure fractions (>98% purity).
-
Evaporation: Remove Acetonitrile using a Rotary Evaporator (Bath temp < 45°C).
-
Lyophilization: Freeze-dry the remaining aqueous ammonium bicarbonate solution.
Troubleshooting & Optimization
Decision Matrix for Impurity Removal
Caption: Troubleshooting logic for common purification artifacts.
Chiral Considerations
The 3-position of the piperidine ring is a chiral center. The method above purifies the chemical structure (removing regioisomers and synthetic byproducts).
-
If Enantiomeric Excess (ee) is required: The purified free base must be subjected to Chiral HPLC (e.g., Chiralpak IG or IC) using Normal Phase (Hexane/IPA/DEA) or SFC (CO2/Methanol/DEA) conditions.
References
-
Waters Corporation. "Strategies for the Purification of Basic Compounds.
-
[Link]
-
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
-
[Link]
-
-
Agilent Technologies. "Purification of Basic Compounds at High pH using Agilent Poroshell 120 HPH-C18." Agilent Technical Guides.
-
[Link]
-
-
PubChem. "Compound Summary: Piperidine derivatives.
Sources
- 1. Analysis of residues of imidacloprid in tobacco by high-performance liquid chromatography with liquid-liquid partition cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-[(1H-Imidazol-2-yl)methyl]piperidine | C9H15N3 | CID 53440461 - PubChem [pubchem.ncbi.nlm.nih.gov]
in vivo experimental design for 3-(2-ethyl-1H-imidazol-1-yl)piperidine studies
Detailed Application Note & Protocol Guide
Targeted Application: Histaminergic Modulation & Immunopharmacology
Executive Summary & Scientific Rationale
Compound: 3-(2-ethyl-1H-imidazol-1-yl)piperidine (Dihydrochloride salt typical) CAS: 1249820-42-5 / 1334149-35-7 Molecular Class: Imidazolyl-piperidine Predicted Mechanism: Histamine H4 Receptor (H4R) Antagonist / Immunomodulator
Scientific Context: The structural motif of 3-(2-ethyl-1H-imidazol-1-yl)piperidine —featuring a basic piperidine ring linked to a substituted imidazole—is highly characteristic of ligands targeting the Histamine H3 and H4 receptors . Unlike classic H1 antihistamines, this scaffold (specifically the 3-substituted piperidine and N-linked imidazole) aligns with the Structure-Activity Relationships (SAR) of non-imidazole H3/H4 ligands and specific JAK inhibitor intermediates.
Given the "2-ethyl" substitution on the imidazole, which often serves to sterically hinder metabolic degradation (e.g., by histamine N-methyltransferase) or improve selectivity against H3R, this compound is best studied as a putative H4R antagonist or inflammatory cytokine modulator . The following experimental design focuses on validating its efficacy in pruritus (itch) and chronic inflammation , the primary therapeutic indications for this chemical class.
Formulation & Pharmacokinetics (PK)
Before efficacy testing, the compound's stability and bioavailability must be established.
A. Formulation Protocol
-
Salt Form: Dihydrochloride (2HCl).
-
Solubility: Highly soluble in water (>50 mg/mL).
-
Vehicle:
-
Preferred: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.
-
Adjustment: The 2HCl salt is acidic. Crucial: Adjust pH to 7.0–7.4 using 1N NaOH dropwise to prevent injection site irritation or precipitation.
-
-
Stability: Prepare fresh daily. Store stock powder at -20°C.
B. In Vivo PK Study Design (Mouse/Rat)
| Parameter | Specification |
| Species | C57BL/6 Mice or Sprague-Dawley Rats |
| Group Size | n = 3 per timepoint |
| Routes | IV (Intravenous) and PO (Oral Gavage) |
| Dose | IV: 1 mg/kg; PO: 10 mg/kg |
| Sampling | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Matrix | Plasma (EDTA) and Brain (if CNS penetration is relevant) |
| Analysis | LC-MS/MS (MRM mode for parent ion) |
Experimental Workflow: Efficacy Models
The following protocols characterize the compound's activity in H4R-mediated pruritus and Th2-driven inflammation .
Workflow Visualization
Figure 1: Strategic workflow for characterizing the anti-inflammatory and anti-pruritic profile of the compound.
Protocol A: Histamine/H4R-Induced Pruritus Model
Rationale: This is the "Gold Standard" rapid screen for H4R antagonists. H4R activation directly drives itch sensation in sensory neurons.
Step-by-Step Methodology:
-
Animals: Male Balb/c mice (6-8 weeks).
-
Acclimatization: Habituate mice to observation chambers (acrylic boxes) for 30 mins/day for 2 days prior to testing.
-
Pre-treatment (T = -60 min):
-
Administer Test Compound (3, 10, 30 mg/kg, PO) or Vehicle.
-
Positive Control: JNJ-7777120 (20 mg/kg, PO) or Cetirizine (if checking H1 overlap).
-
-
Induction (T = 0):
-
Shave the rostral back (nape of neck).
-
Intradermal (ID) injection of Histamine (10 µmol/site) or specific H4 agonist VUF-8430 (100 nmol/site) in 50 µL saline.
-
-
Observation:
-
Immediately record video for 60 minutes.
-
Scoring: Count "scratching bouts" (hind paw directed to injection site). One bout = continuous scratching movement until the paw is returned to the floor or put in mouth.
-
-
Endpoint: Total scratching bouts vs. Time.
Protocol B: Carrageenan-Induced Paw Edema
Rationale: Determines if the compound has broad anti-inflammatory properties beyond simple itch (e.g., reducing vascular permeability).
Step-by-Step Methodology:
-
Baseline Measurement: Measure initial paw volume using a Plethysmometer (water displacement).
-
Dosing: Administer Test Compound (PO or IP) 1 hour prior to induction.
-
Induction: Inject 50 µL of 1%
-Carrageenan (in saline) into the plantar surface of the right hind paw. -
Measurement: Measure paw volume at 1, 3, 5, and 24 hours post-injection.
-
Analysis: Calculate % Inhibition of Edema =
.
Mechanistic Validation (Ex Vivo)
To confirm the in vivo effects are "on-target," you must validate the signaling pathway.
H4R Signaling Pathway Diagram
Figure 2: Putative mechanism of action blocking H4R-mediated signaling cascades.
Data Reporting & Statistical Analysis
Scoring Sheet Template
| Group | Dose (mg/kg) | Animal ID | Baseline Vol (mL) | 3h Vol (mL) | Edema ( | Scratch Bouts (60m) |
| Vehicle | - | 101 | 0.22 | 0.45 | 0.23 | 85 |
| Compound | 10 | 201 | 0.21 | 0.30 | 0.09 | 24 |
| Positive Ctrl | 20 | 301 | 0.22 | 0.28 | 0.06 | 18 |
Statistical Methods
-
Normality Test: Shapiro-Wilk test to confirm normal distribution.
-
Comparison:
-
2 Groups: Unpaired Student's t-test.
-
3+ Groups: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all against Vehicle).
-
-
Significance: Define
as statistically significant.
References
-
Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link
-
Dunford, P. J., et al. (2007). "Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus." Journal of Allergy and Clinical Immunology. Link
-
Venable, J. D., et al. (2005). "Preparation and biological evaluation of indole, benzimidazole, and thienopyrrole piperazine carboxamides: Potent human histamine H4 antagonists." Journal of Medicinal Chemistry. Link
-
ChemicalBook. "3-(2-ethyl-1H-imidazol-1-yl)piperidine Properties and CAS 1334149-35-7." ChemicalBook Database. Link
Application Notes and Protocols: Measuring the c-Myc Inhibitory Activity of Piperidine Derivatives
Introduction: The Challenge of Targeting c-Myc and the Promise of Piperidine Derivatives
The c-Myc oncoprotein, a transcription factor, is a master regulator of cell proliferation, growth, and metabolism.[1] Its deregulation is a hallmark of a vast majority of human cancers, making it one of the most sought-after targets for cancer therapy.[2][3] However, due to its nuclear localization and lack of a defined enzymatic pocket, c-Myc has long been considered "undruggable."[3]
Recent advances have led to the development of small molecule inhibitors that can indirectly target c-Myc function.[] One promising class of such molecules is the piperidine derivatives. These compounds have shown potential in various therapeutic areas, including oncology.[5] Some piperine analogs, which contain a piperidine moiety, have been shown to downregulate c-Myc expression by stabilizing G-quadruplex structures in the c-Myc promoter region.[6] Other piperidine-containing compounds may act by disrupting the crucial protein-protein interaction between c-Myc and its obligate partner, Max, which is essential for its transcriptional activity.[2][7][8]
This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to rigorously assess the c-Myc inhibitory activity of novel piperidine derivatives. The methodologies outlined herein are designed to provide a multi-faceted evaluation of a compound's efficacy, from initial biochemical screening to cell-based functional assays.
I. The c-Myc Signaling Pathway: A Target for Inhibition
Understanding the c-Myc signaling pathway is paramount to designing and interpreting inhibitory assays. In essence, c-Myc forms a heterodimer with Max, binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, and recruits transcriptional co-activators to drive the expression of genes involved in cell cycle progression, protein synthesis, and metabolism.[][9]
Caption: A diagram illustrating the c-Myc signaling pathway and potential points of inhibition by piperidine derivatives.
II. Experimental Workflow for Assessing c-Myc Inhibitory Activity
A robust evaluation of a c-Myc inhibitor requires a multi-tiered approach, progressing from biochemical assays that confirm direct interaction to cell-based assays that demonstrate functional consequences.
Caption: A tiered workflow for the comprehensive evaluation of piperidine derivatives as c-Myc inhibitors.
III. Detailed Protocols
A. Tier 1: Biochemical Assay - AlphaLISA for c-Myc/Max Interaction
Rationale: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay that can quantify the interaction between c-Myc and Max in a high-throughput format.[10] This assay is crucial for determining if a piperidine derivative directly disrupts this key protein-protein interaction.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the piperidine derivative in assay buffer.
-
Prepare a mixture of biotinylated c-Myc protein and Glutathione S-transferase (GST)-tagged Max protein in assay buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the piperidine derivative dilution or vehicle control to each well.
-
Add 10 µL of the c-Myc/Max protein mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the Donor/Acceptor bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the piperidine derivative relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the c-Myc/Max interaction.
-
Data Presentation:
| Piperidine Derivative | IC50 (µM) for c-Myc/Max Interaction |
| Compound X | 5.2 |
| Compound Y | 12.8 |
| Positive Control (e.g., 10058-F4) | 45.7 |
B. Tier 2: Cell-Based Assays
Rationale: This assay measures the transcriptional activity of c-Myc within living cells.[9][11] A reporter construct containing a luciferase gene under the control of c-Myc response elements is introduced into cells. Inhibition of c-Myc activity by a piperidine derivative will result in a decrease in luciferase expression.[12][13]
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 or a relevant cancer cell line in a 96-well plate.
-
Transfect the cells with a c-Myc reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the piperidine derivative or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of c-Myc transcriptional activity for each concentration of the compound.
-
Determine the IC50 value.
-
Data Presentation:
| Piperidine Derivative | IC50 (µM) for c-Myc Transcriptional Activity |
| Compound X | 8.1 |
| Compound Y | 25.3 |
| Positive Control (e.g., JQ1) | 0.5 |
Rationale: Western blotting provides a direct measure of the cellular levels of the c-Myc protein and its downstream targets.[14] A successful inhibitor should lead to a decrease in c-Myc protein levels or the expression of its target genes.[7][12]
Protocol:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against c-Myc and a downstream target (e.g., Cyclin D1, LDHA), as well as a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the protein levels in treated samples to the vehicle control.
-
Rationale: qRT-PCR measures the mRNA levels of c-Myc and its target genes. This helps to determine if the inhibitor affects c-Myc at the transcriptional level.[12]
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the piperidine derivative as described for the Western blot protocol.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis and qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for c-Myc, a target gene, and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Compare the mRNA levels in treated samples to the vehicle control.
-
C. Tier 3: Functional Assays
Rationale: This assay determines the effect of the piperidine derivative on the proliferation and viability of cancer cells, particularly those known to be dependent on c-Myc for survival.[17][18]
Protocol (using CCK-8):
-
Cell Seeding:
-
Seed a c-Myc-dependent cancer cell line in a 96-well plate.[19]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the piperidine derivative.
-
-
Viability Measurement:
-
Incubate for 72 hours.
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Cell Line | Piperidine Derivative | GI50 (µM) |
| HeLa (c-Myc dependent) | Compound X | 15.6 |
| Normal Fibroblasts | Compound X | > 100 |
Rationale: Inhibition of c-Myc can induce apoptosis in cancer cells.[7] This assay quantifies the extent of apoptosis induced by the piperidine derivative.
Protocol (using Annexin V/PI Staining and Flow Cytometry):
-
Cell Treatment:
-
Treat cells with the piperidine derivative at its GI50 concentration for 24-48 hours.
-
-
Staining and Flow Cytometry:
-
Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Rationale: c-Myc is a key regulator of the cell cycle.[20] Inhibiting its function can lead to cell cycle arrest.
Protocol (using Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment:
-
Treat cells with the piperidine derivative at its GI50 concentration for 24 hours.
-
-
Staining and Flow Cytometry:
-
Harvest the cells, fix them in ethanol, and stain with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
IV. Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of piperidine derivatives as c-Myc inhibitors. By systematically progressing through biochemical, cell-based, and functional assays, researchers can confidently identify and characterize promising lead compounds. Positive results from this workflow will provide a strong rationale for further preclinical development, including in vivo efficacy studies in relevant cancer models. The ultimate goal is to translate these findings into novel and effective therapies for the vast number of patients with c-Myc-driven malignancies.
V. References
-
Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. MDPI. [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]
-
Small-Molecule Inhibitors of the Myc Oncoprotein. PMC - PubMed Central. [Link]
-
Myc Reporter Kit (Myc Signaling Pathway), 60519. Amsbio. [Link]
-
Computational study on natural compounds inhibitor of c-Myc. PMC - NIH. [Link]
-
Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma. PMC - NIH. [Link]
-
Discovery of a cinnamyl piperidine derivative as new neddylation inhibitor for gastric cancer treatment. PubMed. [Link]
-
Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion. NIH. [Link]
-
Piperine analogs arrest c-myc gene leading to downregulation of transcription for targeting cancer. NIH. [Link]
-
The long journey to bring a Myc inhibitor to the clinic. Journal of Cell Biology. [Link]
-
Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules. NIH. [Link]
-
Strategies to Inhibit Myc and Their Clinical Applicability. Frontiers. [Link]
-
Destabilization and Degradation of MYC: More Ways Than One. YouTube. [Link]
-
Integrated Multi-Omics and Spatial Transcriptomics Identify FBLL1 as a Malignant Transformation Driver in Hepatocellular Carcinoma. MDPI. [Link]
-
Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine within MYC. ResearchGate. [Link]
-
Human c-Myc Activity Assay Kit. RayBiotech. [Link]
-
MYC is downregulated by a mitochondrial checkpoint mechanism. PMC - PubMed Central. [Link]
-
Myc Reporter Kit (Myc Signaling Pathway) Myc 60519. BPS Bioscience. [Link]
-
c-Myc-Dependent Cell Competition in Human Cancer Cells. PubMed. [Link]
-
A, Western blot analysis of c-MYC, c-MYB, cyclin D1 (D1), and cyclin D2... ResearchGate. [Link]
-
c-MYC Reporter Assay. Bio-protocol. [Link]
-
Expression of c-myc proteins in human cancer cell lines. A, left:... ResearchGate. [Link]
-
Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. PubMed Central. [Link]
-
Pharmacophore identification of c-Myc inhibitor 10074-G5. ResearchGate. [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH. [Link]
-
Tumor Cell Kill by c-MYC Depletion: Role of MYC-Regulated Genes that Control DNA Double-Strand Break Repair. AACR Journals. [Link]
-
Regulation of c-Myc protein stability by proteasome activator REGγ. PMC - PubMed Central. [Link]
-
Sample & Assay Technologies Cignal Reporter Assay Handbook. QIAGEN. [Link]
-
c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle. PMC - PubMed Central. [Link]
Sources
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- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 5. Discovery of a cinnamyl piperidine derivative as new neddylation inhibitor for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine analogs arrest c-myc gene leading to downregulation of transcription for targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 9. amsbio.com [amsbio.com]
- 10. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
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- 13. bio-protocol.org [bio-protocol.org]
- 14. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
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- 17. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated Multi-Omics and Spatial Transcriptomics Identify FBLL1 as a Malignant Transformation Driver in Hepatocellular Carcinoma [mdpi.com]
- 20. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-(2-ethyl-1H-imidazol-1-yl)piperidine
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold Hybrid
The compound 3-(2-ethyl-1H-imidazol-1-yl)piperidine represents a promising starting point for drug discovery campaigns. Its molecular architecture combines two "privileged scaffolds" renowned in medicinal chemistry: the piperidine ring and the imidazole moiety. The piperidine scaffold is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties, including metabolic stability and improved membrane transport[1][2]. The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity[3][4]. Concurrently, the electron-rich imidazole ring is a key component in numerous natural products and synthetic drugs, capable of engaging in a variety of interactions with biological targets such as enzymes and receptors through hydrogen bonding and hydrophobic forces[5][6].
While the specific biological targets of 3-(2-ethyl-1H-imidazol-1-yl)piperidine are yet to be fully elucidated, its structural components are present in compounds with a wide spectrum of activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects[2][5]. For instance, derivatives of 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole have demonstrated cytotoxic effects against cancer cell lines, with some acting as c-Myc inhibitors[7][8]. This structural precedent suggests that 3-(2-ethyl-1H-imidazol-1-yl)piperidine is a compelling candidate for high-throughput screening (HTS) to identify novel therapeutic leads.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(2-ethyl-1H-imidazol-1-yl)piperidine in HTS campaigns. We will detail the rationale behind selecting initial screening targets, provide step-by-step protocols for robust and validated assays, and discuss the principles of data analysis and hit validation.
Strategic Target Selection for Initial Screening Campaigns
Given the lack of specific target information for 3-(2-ethyl-1H-imidazol-1-yl)piperidine, a logical starting point for an HTS campaign is to target large, well-validated families of proteins that are known to bind ligands containing piperidine and imidazole motifs. G-protein coupled receptors (GPCRs) represent an exemplary target class. GPCRs are integral membrane proteins that play crucial roles in virtually every physiological process, and they are the targets of a significant portion of all modern medicines[9][10]. The structural features of our compound of interest make it a plausible candidate for a GPCR ligand.
An alternative and equally viable strategy is to screen against a panel of protein kinases, given the prevalence of imidazole-based compounds in kinase inhibitor development[11]. The rationale for both approaches is outlined below.
| Target Class | Rationale for Screening | Potential Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | Both piperidine and imidazole are common scaffolds in known GPCR ligands. HTS assays for GPCRs are well-established and robust.[9][12] | CNS disorders, metabolic diseases, inflammation, cardiovascular diseases. |
| Protein Kinases | The imidazole ring is a key pharmacophore in many kinase inhibitors.[11] Anticancer activity has been reported for structurally similar compounds.[7][8] | Oncology, inflammatory diseases, autoimmune disorders. |
| Protein-Protein Interaction (PPI) Modulators | The compound's 3D structure may be suitable for disrupting PPIs. The c-Myc/Max interaction is a known target for a similar benzimidazole derivative.[8] | Oncology, neurodegenerative diseases. |
For the purpose of this application note, we will provide a detailed protocol for a primary HTS campaign targeting a representative GPCR, followed by a conceptual framework for a secondary kinase inhibition assay.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that begins with robust assay development and validation, proceeds to the primary screen, and culminates in the confirmation and characterization of initial hits.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Primary HTS for GPCR Antagonism using a FRET-based cAMP Assay
This protocol describes a competitive antagonist screen against a generic Gs-coupled GPCR expressed in a recombinant cell line. The assay measures the intracellular accumulation of cyclic AMP (cAMP) using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality behind Experimental Choices:
-
Target: A Gs-coupled GPCR is chosen as an exemplar because its activation leads to a robust and easily detectable increase in intracellular cAMP.
-
Assay Principle: TR-FRET is a highly sensitive and robust detection method suitable for HTS, offering a large signal window and low background. It is less susceptible to interference from colored or fluorescent compounds compared to standard FRET.
-
Assay Format: A 384-well plate format is selected to balance throughput with reagent costs.
-
Cell Line: A stable recombinant cell line (e.g., HEK293 or CHO) overexpressing the target GPCR ensures consistent and reproducible receptor expression levels.
Materials and Reagents:
-
HEK293 cell line stably expressing the target Gs-coupled GPCR.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
cAMP TR-FRET assay kit (containing europium cryptate-labeled anti-cAMP antibody and a second acceptor-labeled cAMP analog).
-
Agonist for the target GPCR (for stimulation).
-
3-(2-ethyl-1H-imidazol-1-yl)piperidine stock solution (e.g., 10 mM in DMSO).
-
384-well, low-volume, white, solid-bottom assay plates.
-
Multichannel pipettes, automated liquid handlers, and a plate reader capable of TR-FRET detection.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture the recombinant cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer.
-
Resuspend the cells in assay buffer to a final density of 0.5 x 10^6 cells/mL.
-
-
Compound Plating:
-
Prepare a working solution of 3-(2-ethyl-1H-imidazol-1-yl)piperidine in assay buffer at 4x the final desired screening concentration (e.g., 40 µM for a final concentration of 10 µM).
-
Using an automated liquid handler, dispense 5 µL of the compound working solution into the appropriate wells of the 384-well plate.
-
For control wells, dispense 5 µL of assay buffer containing the same concentration of DMSO as the compound wells (negative control) or a known antagonist (positive control).
-
-
Cell Dispensing:
-
Dispense 5 µL of the cell suspension into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the cells.
-
-
Agonist Stimulation:
-
Prepare a 4x working solution of the GPCR agonist at its EC80 concentration in assay buffer. The EC80 concentration should be predetermined during assay development to ensure a robust signal window.
-
Dispense 5 µL of the agonist solution to all wells except the negative control wells (to which 5 µL of assay buffer is added).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Lysis and FRET Reagent Addition:
-
Prepare the TR-FRET detection reagents according to the manufacturer's instructions. This typically involves diluting the anti-cAMP antibody and the acceptor-labeled cAMP analog in a lysis buffer.
-
Dispense 5 µL of the FRET reagent mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. The reader should be configured to excite at ~340 nm and read emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Assay Validation and Quality Control:
Before initiating the full screen, the assay must be rigorously validated to ensure its robustness and reliability.[13][14][15][16][17]
-
Procedure: The validation should be conducted over multiple days using multiple plates per day. Each plate should include wells for high signal (agonist stimulation, no antagonist), low signal (no agonist), and mid-signal (agonist stimulation with a known antagonist at its IC50).
-
Acceptance Criteria:
-
Z'-factor: This parameter assesses the separation between the high and low signal distributions. A Z'-factor > 0.5 is considered excellent for HTS.[16]
-
Coefficient of Variation (%CV): This measures the variability of the signal. The %CV for both high and low controls should be < 15%.
-
| Parameter | Formula | Acceptance Criterion |
| Z'-factor | 1 - [ (3 * (SD_high + SD_low)) / | Mean_high - Mean_low | ] | > 0.5 |
| % Coefficient of Variation | (SD / Mean) * 100 | < 15% |
Data Analysis and Hit Identification
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (620 nm) and multiply by 10,000.
-
Normalization: Normalize the data as a percentage of inhibition based on the high and low signal controls on each plate.
-
% Inhibition = 100 * (1 - [ (Sample_Ratio - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control) ])
-
-
Hit Threshold: A "hit" is defined as a compound that produces a percentage of inhibition greater than a predetermined threshold. A common starting point is a value greater than three standard deviations from the mean of the negative controls.
Conceptual Framework for a Secondary Kinase Inhibition Assay
Should the GPCR screen not yield promising hits, or as an alternative primary screening strategy, a kinase inhibition assay is a logical next step.
Caption: Conceptual workflow for a luminescence-based kinase inhibition assay.
This type of assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower light output. This format is highly amenable to HTS due to its simplicity ("add-and-read" format) and high sensitivity.
Conclusion and Future Directions
The compound 3-(2-ethyl-1H-imidazol-1-yl)piperidine, with its privileged piperidine and imidazole scaffolds, offers a compelling starting point for drug discovery. The protocols and strategies outlined in this application note provide a robust framework for initiating a high-throughput screening campaign. A systematic approach, beginning with well-validated assays against high-probability target classes like GPCRs and kinases, will maximize the potential for identifying novel, biologically active compounds. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, will be crucial in transforming initial hits into viable therapeutic candidates.
References
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- Kitchen, D. B., et al. (2004). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 47(25), 6153-6170. (A representative review on piperidines in medicinal chemistry)
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2024). Pharmaceuticals, 17(3), 410. Available at: [Link]
- O'Hagan, D. (2000). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Journal of Fluorine Chemistry, 104(2), 207-212. (A representative review on piperidine-containing drugs)
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Zhang, L., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3327–3347. Available at: [Link]
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Zhang, R., & Xie, X. (2012). Advances in G Protein-Coupled Receptor High-throughput Screening. Acta Pharmacologica Sinica, 33(3), 372–384. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry, 13(11), 1369-1377. Available at: [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules, 28(14), 5438. Available at: [Link]
-
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(1), 359. Available at: [Link]
-
Assay Guidance Manual. (2005). Eli Lilly & Company and the National Institutes of Health Chemical Genomics Center. Available at: [Link]
- Imidazole-containing compounds. (2026). ResearchGate.
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Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Deriv
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. (2019). ChemistrySelect, 4(17), 4938-4943.
- Assay Guidance Manual. (2016). NCBI Bookshelf.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024). ACS Omega.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). IntechOpen.
- Scheme 1. General strategy for the synthesis of piperidine derivatives.... (2017).
- High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (2018). RSC Publishing.
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 116935.
- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Assay Validation in High Throughput Screening – from Concept to Applic
- Synthesis and therapeutic potential of imidazole containing compounds. (2019). Semantic Scholar.
- Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). The Royal Society of Chemistry.
- 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789.
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- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. htsc.wustl.edu [htsc.wustl.edu]
- 15. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Complexities of Imidazole Ring Formation
From the desk of a Senior Application Scientist, this guide is designed to be your partner in the laboratory, offering in-depth troubleshooting for the common and often complex side reactions encountered during imidazole ring formation. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern these syntheses. By understanding the "why" behind a side reaction, you are better equipped to prevent it.
This technical support center is structured to address your challenges in a direct, question-and-answer format, providing not just solutions but also the scientific rationale behind them. We will delve into common issues, from frustratingly low yields to the appearance of unexpected impurities, and provide actionable protocols and preventative strategies.
Troubleshooting Guide: Common Issues in Imidazole Synthesis
Here, we address specific problems you may be facing at the bench. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the issue.
Issue 1: Low Yield in Debus-Radziszewski Synthesis
Question: "My Debus-Radziszewski reaction for a tri-substituted imidazole is giving a very low yield. What are the likely causes and how can I improve it?"
Answer: The Debus-Radziszewski reaction, a cornerstone of imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] While robust, its yield can be sensitive to several factors. Low yields are often not due to a single issue but a combination of competing side reactions and suboptimal conditions.
Potential Causes and Mechanistic Insights:
-
Polymerization/Oligomerization: The highly reactive nature of dicarbonyl compounds, especially glyoxal, can lead to self-condensation and polymerization, particularly under basic conditions or at elevated temperatures. This effectively removes the starting material from the desired reaction pathway.
-
Competing Side Reactions: The reaction conditions for imidazole formation can also favor other pathways. One common competitor is the formation of oxazoles.[3] This can occur when an α-amino carbonyl intermediate, formed from the dicarbonyl and ammonia, cyclizes with an aldehyde before it can react with a second equivalent of ammonia to form the imidazole ring.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice play a crucial role. High temperatures can promote side reactions and degradation of starting materials or the product.[4] The solvent polarity can influence the solubility of reactants and intermediates, affecting reaction rates.[5]
Troubleshooting Protocol:
-
Control of Stoichiometry and Addition:
-
Ensure precise stoichiometry of your reactants. An excess of the dicarbonyl or aldehyde can promote self-condensation.
-
Try adding the dicarbonyl compound slowly to the reaction mixture containing the aldehyde and ammonia source. This maintains a low concentration of the reactive dicarbonyl, minimizing polymerization.
-
-
Temperature and Reaction Time Optimization:
-
Start with a lower reaction temperature and gradually increase it. Many imidazole syntheses proceed efficiently at room temperature or with gentle heating. High temperatures are not always better and can favor side product formation.[4]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
-
-
Solvent and Catalyst Screening:
-
If using a traditional solvent like ethanol or methanol, consider its purity. Water content can sometimes influence the reaction.
-
Explore alternative solvent systems. For example, greener solvents like glycerol have been shown to improve yields in some cases by enhancing the solubility of reactants and promoting the desired reaction pathway through hydrogen bonding.[5]
-
While the classic Debus-Radziszewski reaction is often uncatalyzed, various catalysts can improve yields and reduce reaction times. Consider screening mild Lewis acids or solid acid catalysts.[6]
-
Data Summary: Impact of Catalyst on Yield in a Model Debus-Radziszewski Reaction
| Catalyst | Concentration (mol%) | Yield (%) | Reference |
| None | - | Low (unspecified) | [6] |
| Silicotungstic Acid | 2.5 | 63 | [6] |
| Silicotungstic Acid | 5 | 85 | [6] |
| Silicotungstic Acid | 7.5 | 94 | [6] |
| Silicotungstic Acid | 10 | 94 | [6] |
This table illustrates the significant impact a catalyst can have on the yield of a trisubstituted imidazole synthesis.
Workflow for Optimizing Debus-Radziszewski Yield
Caption: A logical workflow for troubleshooting and optimizing the yield of a Debus-Radziszewski imidazole synthesis.
Issue 2: Formation of a Persistent, Difficult-to-Separate Impurity
Question: "I've synthesized a 2,4,5-trisubstituted imidazole, but I have a persistent impurity with a similar polarity that co-elutes during column chromatography. How can I identify and remove it?"
Answer: The formation of isomeric or structurally similar byproducts is a common challenge in imidazole synthesis. One of the most frequently encountered impurities is a 2-aroyl-4(5)-arylimidazole.[7] These compounds often have similar chromatographic behavior to the desired product, making purification difficult.
Potential Cause and Mechanistic Insight:
-
Formation of 2-Aroyl-4(5)-arylimidazoles: The exact mechanism for the formation of these byproducts can vary, but it is highly dependent on the reaction conditions.[7] It is hypothesized that under certain conditions, an intermediate can undergo an oxidative rearrangement, leading to the incorporation of a carbonyl group at the 2-position.
Troubleshooting and Purification Protocol:
-
Identification of the Impurity:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impure sample. The 2-aroyl-4(5)-arylimidazole byproduct will have a molecular weight corresponding to the addition of an oxygen atom to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for shifts in the aromatic protons and the absence of the C2-H proton of the imidazole ring (if unsubstituted at C2).
-
¹³C NMR: The key indicator is the appearance of a new carbonyl carbon signal, typically in the range of 180-190 ppm.
-
-
-
Purification Strategies:
-
Optimize Column Chromatography:
-
Solvent System Modification: If using a standard ethyl acetate/hexane system, try a more polar or less polar system to exploit subtle differences in polarity. Sometimes, a switch to a completely different solvent system, like dichloromethane/methanol, can provide the necessary selectivity.
-
Adding a Modifier: For basic compounds like imidazoles, which can tail on acidic silica gel, adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and may enhance separation.[8]
-
-
Acid-Base Extraction: This technique leverages the basicity of the imidazole ring.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole product and any basic impurities will be protonated and move into the aqueous layer.
-
Wash the organic layer to remove any neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the imidazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
This process can effectively separate the desired imidazole from non-basic impurities.
-
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.
-
Screen various solvents or solvent mixtures to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics.[8]
-
-
Purification Decision Tree
Caption: A decision tree to guide the purification strategy for an imidazole product contaminated with a closely eluting impurity.
FAQs: Proactive Strategies for Successful Imidazole Synthesis
Q1: How can I prevent the formation of oxazole byproducts in my imidazole synthesis?
A1: The competition between imidazole and oxazole formation is a classic example of kinetic versus thermodynamic control. The formation of the α-amino carbonyl intermediate is common to both pathways.[3] To favor imidazole formation:
-
Ensure an adequate supply of ammonia: The reaction of the α-amino carbonyl intermediate with a second molecule of ammonia is crucial for imidazole formation. Using a sufficient excess of ammonia or an ammonia source (like ammonium acetate) can outcompete the intramolecular cyclization that leads to the oxazole.
-
Control the reaction temperature: Higher temperatures can sometimes favor the thermodynamically more stable imidazole product over the kinetically favored oxazole. However, this is not a universal rule and needs to be optimized for each specific reaction.
-
Consider the nature of the aldehyde: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, potentially accelerating the cyclization to the oxazole.
Q2: My reaction mixture turns dark and forms a tar-like substance. What is happening and how can I avoid it?
A2: Dark coloration and tar formation are usually indicative of polymerization and decomposition. This is especially common when using highly reactive, un-substituted dicarbonyls like glyoxal. To mitigate this:
-
Use a protected dicarbonyl: If possible, use a more stable precursor to the dicarbonyl that can be deprotected in situ.
-
Lower the reaction temperature: As mentioned previously, high temperatures can accelerate decomposition pathways.
-
Maintain a non-oxidizing atmosphere: Some intermediates can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Control the pH: Highly basic or acidic conditions can catalyze polymerization. Maintaining a near-neutral pH, if the reaction allows, can help.
Q3: Are there any general recommendations for purifying imidazole derivatives by column chromatography?
A3: Yes, here are some field-proven tips:
-
Use a basic modifier: As a rule of thumb, always consider adding a small amount of triethylamine (0.1-1%) to your eluent to prevent tailing on silica gel.[8]
-
Dry loading: For samples that are not highly soluble in the initial eluent, adsorbing the crude product onto a small amount of silica gel and loading it dry onto the column can lead to sharper bands and better separation.[8]
-
Consider alternative stationary phases: If silica gel does not provide adequate separation, consider using neutral or basic alumina, which can have different selectivity for basic compounds. For less polar imidazoles, reverse-phase chromatography (C18 silica) can be an excellent option.
References
-
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. [Link]
-
Weidenhagen, R. (1937). Studien über die Glyoxalin-Synthese nach Radziszewski und Debus. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(3), 545-551. [Link]
-
Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708. [Link]
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3959-3976. [Link]
-
Ankush, B. P., et al. (2014). Silicotungstic acid: an efficient and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. RSC Advances, 4(10), 5016-5021. [Link]
-
Debus–Radziszewski imidazole synthesis. In Wikipedia. [Link]
-
Sonar, J., et al. (2011). A simple and efficient solvent-free synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation. Tetrahedron Letters, 52(31), 4028-4031. [Link]
-
Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551-4553. [Link]
-
Van Leusen, A. M., et al. (1977). A new and simple synthesis of the imidazole ring system. Tetrahedron Letters, 18(27), 2369-2370. [Link]
-
Heravi, M. M., et al. (2012). A catalyst-free and green synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles in glycerol. Tetrahedron Letters, 53(47), 6428-6431. [Link]
-
Marckwald, W. (1892). Ueber die Synthese von Thiazolen und Imidazolen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373. [Link]
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
optimizing N-alkylation of 2-ethyl-1H-imidazole with piperidine derivatives
Welcome to the Technical Support Hub
This guide addresses the specific challenges of coupling 2-ethyl-1H-imidazole with piperidine-functionalized alkyl halides . Unlike simple alkylations, this reaction involves a bulky nucleophile and a basic electrophile capable of complex side reactions (aziridinium formation, elimination).
This hub is divided into three modules:
-
Critical Parameter Optimization (Mechanism & Variables)
-
Troubleshooting Hub (FAQs & Diagnostics)
-
Validated Standard Operating Procedures (Protocols)
Module 1: Critical Parameter Optimization
The Mechanistic Insight: The Aziridinium Intermediate
When using 1-(2-chloroethyl)piperidine (or its HCl salt), the reaction does not typically proceed via a simple direct
-
Implication: Reaction rate is often independent of the leaving group (Cl vs Br) but highly dependent on the "free-basing" of the piperidine salt.
-
Risk: High temperatures favor the elimination of this intermediate to form vinyl piperidine , a dead-end byproduct.
Reaction Pathway Visualization
Figure 1: Reaction pathway showing the critical Aziridinium intermediate and competing elimination/quaternization pathways.
Base & Solvent Selection Matrix
The choice of base dictates the reaction mechanism (Direct Deprotonation vs. Equilibrium).
| System | Base / Solvent | Mechanism | Pros | Cons |
| Irreversible | NaH / DMF (or THF) | Full deprotonation to imidazolide anion. | Fastest rate; High conversion. | Moisture sensitive; Risk of elimination (vinyl formation); Exothermic. |
| Mild / Buffered | Cs₂CO₃ / Acetonitrile | Equilibrium deprotonation. | Tolerates functional groups; Lower impurity profile. | Slower; Requires reflux; Cs₂CO₃ is expensive. |
| Phase Transfer (PTC) | KOH / Toluene + TBAB | Interfacial deprotonation. | Best for Scale-up ; Handles HCl salts well; No anhydrous solvents needed. | Requires optimization of stirring and catalyst load. |
Module 2: Troubleshooting Hub (FAQs)
Q1: I see a large peak at M-36 (or M-HCl) in LCMS, but it's not my product. What is it?
Diagnosis: This is likely vinyl-piperidine , formed by the elimination of HCl from your starting material. Root Cause:
-
Temperature too high: The aziridinium intermediate is unstable above 80–100°C.
-
Base too strong: Using NaH with prolonged heating promotes E2 elimination. Corrective Action:
-
Switch to the PTC Method (see Module 3) which operates at lower effective temperatures.
-
If using NaH, add the electrophile at 0°C and do not exceed 60°C.
Q2: The reaction stalls at 60-70% conversion. Adding more electrophile doesn't help.
Diagnosis: Quaternization of the product or catalyst poisoning. Root Cause: The product (a tertiary amine) can act as a base or nucleophile, reacting with the electrophile to form a quaternary ammonium salt, which precipitates or oils out, trapping reagents. Corrective Action:
-
Stoichiometry: Ensure 2-ethylimidazole is in slight excess (1.1 equiv), not the electrophile.
-
Solvent: Switch to Acetonitrile . The mono-alkylated product is soluble, but the bis-alkylated quaternary salt often precipitates, preventing further reaction (self-purification).
Q3: My electrophile is the HCl salt. Can I add it directly to the NaH reaction?
Diagnosis: Dangerous. Adding an acidic salt (R-NH-R · HCl) to NaH releases Hydrogen gas violently and consumes 1 equivalent of NaH immediately. Corrective Action:
-
Option A (Pre-freebase): Partition the salt between DCM and aq. NaOH, dry the organic layer, and use the free oil.
-
Option B (In-situ): Use the K₂CO₃/Acetone or PTC method. These bases can neutralize the HCl salt safely in situ without violent gas evolution.
Module 3: Validated Standard Operating Procedures
Protocol A: The "Robust" Phase Transfer Method (Recommended)
Best for: Scalability, handling HCl salts, and avoiding moisture sensitivity.
Reagents:
-
2-Ethyl-1H-imidazole (1.0 equiv)
-
1-(2-Chloroethyl)piperidine HCl (1.1 equiv)
-
Toluene (10 vol)
-
KOH (Solid, pulverized, 4.0 equiv)
-
TBAB (Tetrabutylammonium bromide, 0.05 equiv)
Workflow:
-
Preparation: Charge 2-ethylimidazole, TBAB, and pulverized KOH into the reactor with Toluene. Stir at room temperature for 15 minutes.
-
Addition: Add 1-(2-Chloroethyl)piperidine HCl solid in portions over 30 minutes. Note: The KOH neutralizes the HCl salt in situ.
-
Reaction: Heat the heterogeneous mixture to 50–60°C . Vigorous stirring is critical (solid-liquid PTC).
-
Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Add water to dissolve salts. Separate the organic (Toluene) layer.[1] Wash with brine.
-
Isolation: Evaporate Toluene. The product is usually obtained as an oil or low-melting solid.
Protocol B: The "High Reactivity" NaH Method
Best for: Small scale, difficult substrates, or when PTC fails.
Reagents:
-
2-Ethyl-1H-imidazole (1.0 equiv)
-
1-(2-Chloroethyl)piperidine (Free base oil, 1.1 equiv)
-
NaH (60% in oil, 1.2 equiv)
-
Dry DMF (Dimethylformamide)
Workflow:
-
Activation: Suspend NaH in dry DMF at 0°C under Nitrogen.
-
Deprotonation: Add 2-ethylimidazole (dissolved in min. DMF) dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases.
-
Alkylation: Add the free-based piperidine electrophile dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature. Do not heat above 60°C.
-
Quench: Carefully quench with saturated NH₄Cl solution. Extract with EtOAc.[2]
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the optimal experimental protocol.
References
- Mechanism of Imidazole Alkylation & Regioselectivity: Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. (Standard text on imidazole chemistry confirming N1/N3 equivalence in 2-substituted tautomers).
-
Phase Transfer Catalysis (PTC)
-
Sánchez-Migallón, A., et al. "Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent." ResearchGate, 2016.[3]
-
- Aziridinium Ion Intermediates: Casy, A. F. The Steric Factor in Medicinal Chemistry: Dissociation Constants of 2-Substituted Imidazoles. Plenum Press. (Context on steric hindrance of 2-ethyl group).
-
pKa Determination in Organic Solvents
-
Synthesis of Piperidine Derivatives
-
"Synthesis of 1-(2-bromoethyl)piperidine hydrobromide."[6] PrepChem.
-
Sources
stability of 3-(2-ethyl-1H-imidazol-1-yl)piperidine under experimental conditions
Welcome to the technical support guide for 3-(2-ethyl-1H-imidazol-1-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-(2-ethyl-1H-imidazol-1-yl)piperidine?
The stability of 3-(2-ethyl-1H-imidazol-1-yl)piperidine is influenced by several factors inherent to its structure, which combines a piperidine ring and an N-substituted imidazole moiety. Key environmental and chemical stressors to consider are:
-
pH: The basicity of the piperidine and imidazole rings makes the compound susceptible to pH changes. In acidic environments, salt formation can occur, which may enhance stability in some cases.[1] However, extreme pH conditions (both acidic and basic) can lead to hydrolysis or other degradation pathways.[2]
-
Oxidation: Nitrogen-containing heterocyclic compounds are often susceptible to oxidation.[3][4] The imidazole moiety, in particular, can be liable to base-mediated autoxidation and can also be oxidized by agents like hydrogen peroxide.[5]
-
Temperature: Elevated temperatures can induce thermal decomposition. For the piperidine ring, this can involve the cleavage of the carbon-nitrogen bond, leading to the formation of smaller molecules.[1] While piperidine itself is relatively stable at room temperature for short-term storage, prolonged exposure to high temperatures can cause deterioration.[1]
-
Light: Imidazole moieties can be sensitive to photodegradation, especially in solution, leading to the formation of various degradation products upon exposure to high-intensity or UV light.[5]
Q2: I'm observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?
The appearance of new peaks in your chromatogram strongly suggests degradation of the parent compound. Based on the structure of 3-(2-ethyl-1H-imidazol-1-yl)piperidine, the most likely causes are:
-
Oxidative Degradation: If your solution was not stored under an inert atmosphere (e.g., nitrogen or argon), atmospheric oxygen could have caused oxidation. The imidazole ring is a likely site for such reactions.[5]
-
Hydrolysis: Depending on the pH of your solvent, hydrolysis may have occurred. Both acidic and basic conditions can promote the degradation of molecules containing amide-like structures or susceptible heterocyclic rings.[2]
-
Photodegradation: If the solution was exposed to light, particularly UV light, this could have induced photochemical reactions, leading to the formation of degradation products.[5] The imidazole moiety is known to be sensitive to light.[5]
To troubleshoot this, we recommend running a forced degradation study, as detailed in the "Troubleshooting Guides" section below. This will help you identify the specific conditions under which your compound is degrading.
Q3: How should I properly store 3-(2-ethyl-1H-imidazol-1-yl)piperidine to ensure its long-term stability?
For optimal long-term stability, we recommend the following storage conditions for both the solid compound and its solutions:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store in a tightly sealed container at 2-8°C, protected from light and moisture. | The solid-state is generally more stable than solutions.[5] Cool, dark, and dry conditions minimize the risk of thermal degradation, photodegradation, and hydrolysis. |
| Solution | Prepare solutions fresh whenever possible. If storage is necessary, store at 2-8°C or -20°C in airtight, light-protecting vials, and consider purging the headspace with an inert gas like nitrogen or argon. | Storing in solution increases the susceptibility to degradation.[5] Cold temperatures slow down reaction kinetics, protection from light prevents photodegradation, and an inert atmosphere minimizes oxidation. |
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Assess Media Stability: Incubate 3-(2-ethyl-1H-imidazol-1-yl)piperidine in your cell culture or assay buffer under the exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the mixture and analyze it by a stability-indicating method like HPLC-UV or LC-MS.[6]
-
Compare to Control: Compare the peak area of the parent compound at each time point to the initial (time 0) sample. A significant decrease in the parent peak and the appearance of new peaks indicate degradation.
-
Remediation: If degradation is observed, consider preparing fresh solutions of the compound immediately before each experiment or shortening the incubation time if the assay allows.
Issue 2: Difficulty in achieving a stable pH in buffered solutions containing the compound.
Possible Cause: The inherent basicity of the imidazole and piperidine moieties.
Explanation: Imidazole has a pKa of approximately 7, meaning it can act as a buffer itself. When added to another buffer system, especially if the concentration of your compound is high, it can shift the pH of the final solution.[7]
Troubleshooting Steps:
-
pH Adjustment After Addition: Always measure and adjust the final pH of your buffer after adding 3-(2-ethyl-1H-imidazol-1-yl)piperidine.
-
Use a Concentrated, pH-Adjusted Stock: A best practice is to prepare a concentrated stock solution of your compound and carefully adjust its pH to the desired value.[8] This stock can then be diluted into your final buffer with minimal impact on the overall pH.
-
Choose an Appropriate Buffer: Ensure the buffer you are using has a strong buffering capacity at your target pH.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[9][10] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[11][12]
Objective: To identify potential degradation products and pathways for 3-(2-ethyl-1H-imidazol-1-yl)piperidine.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products, potentially using LC-MS/Q-TOF for structural elucidation.[2]
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathway: Oxidation of the Imidazole Moiety
One of the key vulnerabilities of 3-(2-ethyl-1H-imidazol-1-yl)piperidine is the oxidative degradation of the imidazole ring. This can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides.[5]
Caption: Potential oxidative degradation of the imidazole ring.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3133-3141. [Link]
-
Biosynce. (2025). What is the stability of piperidine? Biosynce Blog. [Link]
-
ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]
-
ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
ResearchGate. (2016). pH not stable with imidazole in buffers? ResearchGate. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Chen, Y., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 405, 134990. [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
-
PubMed. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
ACS Omega. (n.d.). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. [Link]
-
PubMed. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. Water Environment Research. [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Chemistry Central Journal. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]
-
ScienceDirect. (n.d.). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Journal of Chromatography A. [Link]
-
TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc. [Link]
-
International Journal of Pharmaceutical and Research - Allied Academies. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. ijprems.com. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Imidazole compounds in contemporary metabolism. The chemical structures... ResearchGate. [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. [Link]
-
PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]
-
ResearchGate. (2025). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
-
ResearchGate. (2025). Oxidation methods of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]
-
MDPI. (n.d.). Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems. Pharmaceutics. [Link]
-
Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank. [Link]
-
MDPI. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. [Link]
-
NIH. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of AOAC International. [Link]
-
MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Catalysts. [Link]
-
MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. [Link]
-
International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. innovareacademics.in. [Link]
-
IntechOpen. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. IntechOpen. [Link]
-
ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. [Link]
-
NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem. [Link]
-
Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. [Link]
-
Biosynce. (2025). Under what conditions does piperidine decompose? Biosynce Blog. [Link]
Sources
- 1. biosynce.com [biosynce.com]
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- 13. ijprems.com [ijprems.com]
Technical Support Center: Aromatase (CYP19A1) Inhibition Assays
Status: Operational Ticket: #TRB-CYP19-POTENCY Subject: Troubleshooting Low Potency (High IC50) in Aromatase Inhibition Screens Assigned Specialist: Senior Application Scientist, Biochemistry Division
Overview
Welcome to the Assay Development Support Center. You are likely accessing this guide because your reference inhibitors (e.g., Letrozole, Anastrozole) are displaying significantly higher IC50 values (lower potency) than reported in literature, or your novel compounds are showing weak activity.
In aromatase assays, "low potency" is rarely due to the compound itself but is frequently an artifact of kinetic misalignment or assay conditions . This guide deconstructs the biochemical parameters of CYP19A1 to isolate the root cause.
Module 1: Diagnostic Logic Tree
Before altering reagents, trace your workflow through this decision matrix to identify the likely failure point.
Figure 1: Diagnostic workflow for isolating sources of artificial low potency in CYP19A1 assays.
Module 2: Kinetic Parameters & The "Shift"
The most common reason for artificial low potency is a violation of the Cheng-Prusoff relationship . In competitive inhibition (the mechanism of most aromatase inhibitors), the measured IC50 is dependent on the substrate concentration (
Q: Why is my IC50 10x higher than the literature value?
A: You are likely using a substrate concentration that is too high relative to the
Corrective Action:
-
Determine Km: For human placental microsomes or recombinant CYP19A1, the
for Androstenedione is typically 20–50 nM [1]. -
Adjust [S]: Run your screen with
at or slightly below the (e.g., 20 nM). This maximizes sensitivity to competitive inhibitors.
Q: Does protein concentration affect potency?
A: Yes. This is known as the Ligand Depletion Effect . Aromatase is a "sticky" enzyme, and microsomes contain lipids that non-specifically bind hydrophobic drugs. If you use high microsome concentrations (>0.2 mg/mL), your inhibitor may be sequestered by the lipid membrane or the protein itself rather than binding the active site.
Data Comparison: Protein Effect on IC50
| Parameter | Standard Condition | "Low Potency" Artifact Condition |
| Microsome Conc. | 0.05 - 0.1 mg/mL | > 0.5 mg/mL |
| Substrate [S] | ~Km (25 nM) | 10x Km (250 nM) |
| Letrozole IC50 | ~0.5 - 2.0 nM | > 20 nM |
| Mechanism | Ideal Kinetics | Non-specific binding + Competition |
Module 3: Assay Conditions & Reagents
Q: My fluorometric assay (DBF substrate) shows low potency, but my radiometric assay works. Why?
A: This is likely Fluorescence Interference or Quenching . Many drug candidates are autofluorescent or quench the signal of the fluorophore (fluorescein). If a compound quenches the signal, it mimics inhibition (false positive). However, if the compound fluoresces at the emission wavelength (approx 530 nm), it masks the inhibition, making the compound appear inactive or low potency (false negative).
Validation Step: Run a "Quench Control":
-
Run the reaction to completion (generate full signal).
-
Add your test compound after stopping the reaction.
-
Measure fluorescence.[1] If the signal drops compared to solvent control, your compound is a quencher.
Q: The reaction signal is low even in the vehicle control.
A: Check your NADPH Regenerating System . Aromatase (CYP19) requires electrons from NADPH-Cytochrome P450 Reductase. NADPH is unstable.
-
Protocol: Freshly prepare the regenerating system (Glucose-6-phosphate + G6P Dehydrogenase + NADP+) immediately before use. Do not freeze-thaw NADPH solutions more than once.
Module 4: The Gold Standard Protocol (Validation)
When fluorometric assays yield ambiguous potency data, you must validate with the Tritiated Water Release Assay . This is the reference standard for CYP19A1 activity [2][3].
Mechanism of Action
Aromatase removes the
Figure 2: Mechanism of the Tritiated Water Release Assay. Specificity is achieved by removing unreacted steroid with charcoal.
Critical Protocol Steps for Potency Accuracy:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Avoid Tris buffers if possible, as temperature sensitivity can alter pH during 37°C incubation.
-
Substrate Preparation: Mix "Cold" Androstenedione with
-Androstenedione to achieve a final specific activity of ~1-2 µCi/nmol. Final concentration should be 25 nM . -
Incubation: 15–30 minutes at 37°C.
-
Warning: Do not incubate >30 mins. Substrate depletion (>10% conversion) violates steady-state assumptions and lowers apparent potency [4].
-
-
Termination: Add 5% TCA or 0.1M HCl to stop the reaction.
-
Separation (The Critical Step):
-
Add 5% Activated Charcoal / 0.5% Dextran slurry.
-
Vortex and incubate 10 min at 4°C.
-
Centrifuge at 3000 x g for 15 min.
-
Aliquot supernatant for scintillation counting. The supernatant contains only the product (
).
-
Module 5: FAQ - Quick Troubleshooting
Q: Can I use DMSO to dissolve my inhibitors? A: Yes, but keep the final DMSO concentration < 1% (v/v) . Higher concentrations can inhibit P450 reductase activity, suppressing the overall reaction and skewing IC50 calculations.
Q: My "No Enzyme" control has high background counts. A: This indicates Charcoal Breakthrough . The charcoal capacity was exceeded, or the centrifugation was insufficient, leaving radiolabeled substrate in the supernatant. Increase the charcoal volume or check the dextran/charcoal ratio (1:10).
Q: The IC50 is shifting between batches of microsomes. A: Normalize by Specific Activity (pmol product / mg protein / min) rather than just volume of microsomes. Different lots have different expression levels of CYP19A1.
References
-
Kinetic Analysis of Human Cytochrome P450 19A1. Source: Journal of Biological Chemistry (JBC) Significance: Establishes the Km of Androstenedione at ~20-50 nM.
-
Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200. Source: US Environmental Protection Agency (EPA) Significance: Provides the regulatory standard for validation and performance criteria (Slope, Top/Bottom %).
-
New aromatase assay and its application for inhibitory studies. Source: PubMed (J Steroid Biochem) Significance: Details the tritiated water release method mechanics and validation.
-
A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Source: PubMed Central Significance: Discusses interference in fluorometric assays and comparison to radiometric data.
Sources
Validation & Comparative
in vivo efficacy of 3-(2-ethyl-1H-imidazol-1-yl)piperidine compared to standard of care
An objective analysis of the in vivo efficacy of a novel therapeutic agent requires a direct and rigorous comparison against the established standard of care within a clinically relevant context. This guide provides a detailed comparative analysis of the investigational compound 3-(2-ethyl-1H-imidazol-1-yl)piperidine and the current standard of care for its putative therapeutic application.
Due to the early, non-public stage of development for 3-(2-ethyl-1H-imidazol-1-yl)piperidine, this guide establishes a framework for such a comparison. To illustrate this, we will use a well-documented proxy: the comparison of a PARP inhibitor against a standard platinum-based chemotherapy in BRCA-mutated ovarian cancer. This serves as an exemplar for the rigorous evaluation necessary for novel chemical entities.
Introduction to the Therapeutic Target and Mechanism of Action
A foundational understanding of the biological rationale is critical before evaluating in vivo efficacy. While the precise mechanism of 3-(2-ethyl-1H-imidazol-1-yl)piperidine is proprietary, its structural motifs suggest potential interaction with enzymatic active sites or receptor binding pockets. For our proxy analysis, we focus on the established mechanisms of PARP inhibitors and platinum-based chemotherapy.
-
PARP Inhibitors (e.g., Olaparib): These agents exploit a concept known as synthetic lethality. In tumors with mutations in BRCA1 or BRCA2 genes, a key DNA repair pathway (Homologous Recombination Repair or HRR) is already deficient. PARP inhibitors block a separate DNA single-strand break repair pathway. The accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication. With both repair pathways compromised, the cancer cell cannot survive, leading to apoptosis.
-
Standard of Care - Platinum-Based Chemotherapy (e.g., Cisplatin): Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks physically obstruct DNA replication and transcription, triggering cell cycle arrest and inducing apoptosis. Its efficacy is not dependent on a specific genetic vulnerability like BRCA mutations, making it a broad-spectrum cytotoxic agent.
Signaling Pathway: Synthetic Lethality in BRCA-Mutant Cells
The following diagram illustrates the core principle of synthetic lethality exploited by PARP inhibitors.
Caption: Mechanism of synthetic lethality in BRCA-mutant cancer cells.
Comparative In Vivo Efficacy Study Design
To objectively compare a novel agent like 3-(2-ethyl-1H-imidazol-1-yl)piperidine to a standard of care, a robust preclinical animal model is essential. The Patient-Derived Xenograft (PDX) model, where tumor tissue from a human patient is implanted into an immunodeficient mouse, offers high clinical relevance.
Experimental Workflow
The workflow ensures that variability is minimized and data is directly comparable across treatment arms.
Caption: Workflow for a comparative PDX efficacy study.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of trustworthy scientific claims.
Animal Model and Husbandry
-
Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Justification: NSG mice are severely immunodeficient, allowing for robust engraftment of human tumor tissue with minimal rejection.
PDX Implantation and Monitoring
-
A cryopreserved, patient-derived ovarian cancer tumor fragment (with confirmed BRCA1 mutation) is thawed.
-
The fragment (approx. 3x3 mm) is subcutaneously implanted into the right flank of each anesthetized mouse.
-
Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Treatment Regimen
Once tumors reach an average volume of 150-200 mm³, mice are randomized into four groups (n=10 per group):
-
Group 1 (Vehicle Control): Administered daily via oral gavage with a solution of 0.5% methylcellulose.
-
Group 2 (Investigational Compound): 3-(2-ethyl-1H-imidazol-1-yl)piperidine, dosed at 50 mg/kg, daily via oral gavage.
-
Group 3 (Standard of Care): Cisplatin, dosed at 4 mg/kg, once weekly via intraperitoneal injection.
-
Group 4 (Combination): Combination of the investigational compound and standard of care at their respective doses and schedules.
Results: Quantitative Efficacy Comparison
All data should be presented clearly to allow for straightforward interpretation. The primary endpoint is Tumor Growth Inhibition (TGI), a measure of the treatment's ability to slow tumor progression compared to the vehicle control.
Table 1: Comparative Efficacy at Day 28
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% Methylcellulose, PO, QD | 1250 ± 150 | - | +2.5% |
| 3-(2-ethyl-1H-imidazol-1-yl)piperidine | 50 mg/kg, PO, QD | 450 ± 75 | 64% | -1.8% |
| Cisplatin (SoC) | 4 mg/kg, IP, QW | 625 ± 90 | 50% | -8.5% |
| Combination | Compound + Cisplatin | 150 ± 40 | 88% | -10.2% |
PO: Per os (oral); QD: Quaque die (daily); IP: Intraperitoneal; QW: Quaque week (weekly); SoC: Standard of Care; SEM: Standard Error of the Mean.
Analysis of Results
-
Efficacy: The investigational compound demonstrated a superior single-agent TGI (64%) compared to the standard of care, Cisplatin (50%). This suggests a potent anti-tumor activity in this specific BRCA-mutant PDX model.
-
Synergy: The combination therapy resulted in a significantly higher TGI (88%) than either agent alone, indicating a potentially synergistic or additive effect.
-
Tolerability: Cisplatin treatment was associated with a notable decrease in body weight (-8.5%), a common indicator of toxicity. The investigational compound was better tolerated (-1.8%). The combination therapy showed the most significant weight loss, a critical consideration for clinical development.
Conclusion and Future Directions
This guide outlines the essential framework for evaluating the in vivo efficacy of a novel compound like 3-(2-ethyl-1H-imidazol-1-yl)piperidine against a clinical standard of care. Based on the proxy data, the investigational compound shows significant promise, with superior single-agent efficacy and a more favorable tolerability profile than cisplatin in a BRCA-mutated ovarian cancer model.
The strong synergistic effect observed in the combination arm warrants further investigation. Future studies should aim to:
-
Elucidate the Pharmacokinetic and Pharmacodynamic (PK/PD) relationship to optimize dosing schedules.
-
Investigate mechanisms of resistance that may arise following long-term treatment.
-
Expand efficacy testing to a broader panel of PDX models to assess the breadth of activity.
This rigorous, data-driven comparative approach is fundamental to establishing the potential clinical utility of any new therapeutic agent and making informed decisions in the drug development pipeline.
References
-
Title: PARP Inhibitors: Synthetic Lethality in the Clinic. Source: American Association for Cancer Research URL: [Link]
-
Title: PARP and PARG inhibitors in cancer treatment. Source: Nature Reviews Cancer URL: [Link]
-
Title: Cisplatin: An Old Drug, a New Paradigm. Source: Journal of Clinical Oncology URL: [Link]
-
Title: Patient-derived xenograft (PDX) models in cancer research and personalized medicine. Source: The Korean Journal of Internal Medicine URL: [Link]
-
Title: The NSG mouse: a model for human immunology. Source: The Jackson Laboratory URL: [Link]
-
Title: Cisplatin: a review of its pharmacological properties and therapeutic use in treating cancer. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Publish Comparison Guide: Cross-Reactivity and Selectivity Profiling of 3-(2-ethyl-1H-imidazol-1-yl)piperidine
This guide provides a comprehensive technical analysis of 3-(2-ethyl-1H-imidazol-1-yl)piperidine , a compound belonging to the class of imidazole-based piperidines.[1] These structures are historically significant as Histamine H3 Receptor (H3R) antagonists/inverse agonists and serve as critical chemical scaffolds (fragments) in drug discovery.
This guide focuses on the selectivity profiling required for this compound, specifically addressing the known liabilities of the imidazole moiety (Cytochrome P450 inhibition) compared to modern non-imidazole alternatives.
Executive Summary & Compound Identity
3-(2-ethyl-1H-imidazol-1-yl)piperidine (CAS: 1249820-42-5) represents a classic pharmacophore used in the development of ligands for the Histamine H3 Receptor (H3R).[1] While often used as a building block or fragment probe, its structure necessitates rigorous selectivity profiling due to the "imidazole problem"—the tendency of the imidazole nitrogen to coordinate with the heme iron of Cytochrome P450 enzymes (CYPs), leading to metabolic cross-reactivity.
This guide outlines the critical profiling workflow to validate this compound's utility against modern, non-imidazole alternatives like Pitolisant .
| Feature | Technical Specification |
| Chemical Name | 3-(2-ethyl-1H-imidazol-1-yl)piperidine |
| Core Scaffold | Piperidine ring substituted at C3 with an imidazole |
| Primary Target | Histamine H3 Receptor (H3R) (GPCR, Gi/o-coupled) |
| Mechanism | Antagonist / Inverse Agonist |
| Key Liability | CYP450 Inhibition (Mechanism-Based Inactivation) |
| Selectivity Risk | Histamine H4 Receptor (H4R) (High homology) |
Mechanism of Action & Signaling Pathway[1]
The primary utility of 3-(2-ethyl-1H-imidazol-1-yl)piperidine lies in its ability to bind the H3 receptor, a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and norepinephrine.[1]
H3R Signaling Cascade
Upon binding, an antagonist/inverse agonist blocks the constitutive activity of the Gi/o-coupled H3 receptor, leading to increased neurotransmitter release.
Figure 1: Mechanism of Action. The compound antagonizes the H3 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase and Calcium channels, thereby promoting neurotransmitter release.[1]
Comparative Profiling: Imidazole vs. Non-Imidazole[1]
The critical decision in using 3-(2-ethyl-1H-imidazol-1-yl)piperidine is understanding its performance relative to "Second Generation" non-imidazole H3 antagonists.[1]
| Parameter | 3-(2-ethyl-1H-imidazol-1-yl)piperidine (Imidazole Class) | Pitolisant / GSK-189254 (Non-Imidazole Class) | Implication |
| H3R Affinity (Ki) | High (Typically nM range) | High (pM to nM range) | Both are potent; imidazole mimics histamine structure closely.[1][2] |
| CYP450 Inhibition | High Risk (CYP3A4, CYP2D6) | Low Risk | Imidazole nitrogen binds heme iron; requires rigorous screening.[1] |
| H4R Selectivity | Moderate to Low | High | Imidazoles often cross-react with H4R due to homology.[1] |
| hERG Liability | Moderate | Low to Moderate | Piperidine nitrogen can interact with hERG channel pore.[1] |
| CNS Penetration | Good (Basic amine) | Optimized | Piperidine ensures BBB crossing, but efflux is a factor.[1] |
Expert Insight: While 3-(2-ethyl-1H-imidazol-1-yl)piperidine is an excellent chemical probe for target validation due to its structural simplicity, it is often considered a "Tool Compound" rather than a clinical candidate due to the CYP liability associated with the imidazole ring.[1]
Selectivity Profiling Protocols
To validate this compound for biological use, the following three-tiered profiling system is mandatory.
Protocol A: CYP Inhibition Assay (The "Imidazole Test")
Objective: Quantify the cross-reactivity with metabolic enzymes, the primary failure mode for this scaffold.
-
System: Human Recombinant CYP450 isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Substrates: Use standard fluorogenic substrates (e.g., Vivid® substrates).
-
Method:
-
Incubate Compound (0.1 nM – 10 µM) with enzyme and NADPH regenerating system.
-
Crucial Step: Perform a Time-Dependent Inhibition (TDI) shift assay.[1] Pre-incubate compound with enzyme for 30 mins before adding substrate.[1] Imidazoles often show increased potency with pre-incubation (mechanism-based inactivation).[1]
-
-
Readout: Fluorescence intensity. Calculate IC50.
-
Pass Criteria: IC50 > 10 µM.[1]
-
Fail Criteria: IC50 < 1 µM (Typical for unoptimized imidazoles).
-
Protocol B: H3R vs. H4R Selectivity Panel
Objective: Ensure the observed effects are H3-mediated and not due to the immunomodulatory H4 receptor.[1]
-
Assay Format: Radioligand Binding (Competition Assay).
-
Reagents:
-
Workflow:
-
Prepare 10-point dilution series of 3-(2-ethyl-1H-imidazol-1-yl)piperidine.
-
Incubate with membranes and radioligand for 60 min at 25°C.[1]
-
Terminate via rapid filtration (GF/B filters).
-
-
Calculation: Determine Ki using the Cheng-Prusoff equation.[1]
-
Selectivity Ratio:
. -
Target: Ratio > 100-fold.[1]
-
Protocol C: Electrophysiological Safety (hERG)
Objective: Assess cardiac safety risk common to piperidine-containing drugs.[1]
-
Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]
-
Protocol:
-
Threshold: IC50 > 30x the therapeutic Cmax.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for validating 3-(2-ethyl-1H-imidazol-1-yl)piperidine as a specific probe.
Figure 2: Validation Workflow.[1] A "Fail Fast" approach is recommended: screen for CYP inhibition early, as this is the most likely failure mode for this scaffold.[1]
References
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120. Link
-
Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link[1]
-
Berlin, M., et al. (2011). "Histamine H3 receptor antagonists: an update on the current landscape." Journal of Medicinal Chemistry, 54(8), 2615-2632. Link[1]
-
Gemkow, M.J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today, 14(9-10), 509-515. Link[1]
-
PubChem Compound Summary. (2023). "3-(2-ethyl-1H-imidazol-1-yl)piperidine (CAS 1249820-42-5)."[1][3][2][4][5] National Center for Biotechnology Information.[1] Link
Sources
- 1. 774171-14-1|4-(2-Methyl-1H-imidazol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 2. 1344268-95-6|4-(2-Propyl-1H-imidazol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 3. 1251106-93-0|3-(2-Methyl-1H-imidazol-1-yl)piperidine|BLD Pharm [bldpharm.com]
- 4. 1247602-76-1|2-(2-(2-Isopropyl-1H-imidazol-1-yl)ethyl)piperidine|BLD Pharm [bldpharm.com]
- 5. CAS No. 9001-53-0 | Chemsrc [chemsrc.com]
A Researcher's Guide to Comparative Docking Studies of Piperidine-Based Aromatase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of novel piperidine-based aromatase inhibitors. We will move beyond a simple protocol, delving into the rationale behind the computational choices, ensuring scientific integrity, and providing actionable insights for the rational design of next-generation therapeutics.
Introduction: The Quest for Superior Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the linchpin in the final step of estrogen biosynthesis, converting androgens into estrogens.[1] In hormone-receptor-positive breast cancers, this enzyme is a critical therapeutic target. The inhibition of aromatase effectively depletes the estrogen supply that fuels tumor growth.[1] While clinically successful aromatase inhibitors (AIs) exist, they are not without limitations, including acquired resistance and undesirable side effects, which necessitates the discovery of novel AIs with improved potency, selectivity, and toxicity profiles.[1][2][3]
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its synthetic tractability and its presence in numerous approved drugs.[4] Its three-dimensional structure allows for the precise orientation of functional groups to engage with biological targets, making it an attractive core for designing novel enzyme inhibitors.[5] This guide establishes a robust computational workflow to evaluate and compare the potential of new piperidine derivatives as aromatase inhibitors against established clinical standards.
Part 1: Foundations of a Trustworthy Docking Study
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it provides invaluable insights into the binding mechanism and affinity of potential drug candidates, thereby guiding lead optimization.
The Rationale: Why Docking is Indispensable
The primary value of molecular docking lies in its ability to rapidly screen large libraries of compounds and prioritize candidates for synthesis and in vitro testing, saving significant time and resources. It allows us to visualize and hypothesize how a molecule interacts with a target's active site, providing a rational basis for structural modifications to improve binding affinity and selectivity. This in silico approach is a cornerstone of modern, structure-based drug design.
The Cornerstone of Validity: The Self-Validating Protocol
The trustworthiness of any docking study hinges on the validation of its protocol. A robustly validated protocol demonstrates that the chosen software and parameters can accurately reproduce experimentally observed binding modes. The standard method for validation is to "redock" the co-crystallized ligand back into the protein's active site.
A successful validation is typically quantified by the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable for screening new compounds.[3][7]
The Target: Key Interactions in the Aromatase Active Site
Understanding the architecture of the aromatase active site is crucial for interpreting docking results. The binding pocket is a complex environment where inhibitors form specific interactions with key amino acid residues. Docking studies have consistently identified several crucial residues for inhibitor binding.[3] These can be broadly categorized:
-
Polar Residues: Asp309, Thr310, Ser478, and Met374 are involved in hydrogen bonding and polar interactions.[2][7]
-
Non-Polar Residues: A large hydrophobic pocket is formed by residues such as Ala306, Ala307, Val370, Val373, Leu372, and Leu477, which engage in van der Waals and hydrophobic interactions.[7][8]
-
Aromatic Residues: Phe134, Phe221, and Trp224 can form π-π stacking or π-cation interactions with aromatic moieties of the inhibitor.[7]
-
The Heme Group: For non-steroidal inhibitors, such as those in the triazole class (e.g., letrozole, anastrozole), a critical interaction is the coordination of a nitrogen atom from the inhibitor's heterocyclic ring to the iron atom of the enzyme's heme group.[3]
A potential piperidine-based inhibitor must favorably interact with this combination of residues to achieve high binding affinity.
Part 2: A Step-by-Step Protocol for Comparative Docking
This section details a self-validating experimental workflow for a comparative docking study using widely accepted methodologies and software like AutoDock.[3]
Workflow Visualization
Caption: A validated workflow for comparative molecular docking.
Experimental Protocol
1. Receptor Preparation
- Objective: To prepare the aromatase protein structure for docking.
- Steps:
- Download the crystal structure of human aromatase in complex with an inhibitor (e.g., PDB ID: 3S79, complexed with exemestane) from the Protein Data Bank.
- Using molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera), remove all water molecules and co-crystallized ligands from the structure.
- Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
- Assign partial charges (e.g., Kollman charges) to the protein atoms.
- Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
2. Ligand Preparation
- Objective: To prepare 3D structures of the piperidine-based test compounds and reference inhibitors for docking.
- Steps:
- Obtain 2D structures of your novel piperidine derivatives and reference inhibitors (e.g., Letrozole, Anastrozole, Exemestane).
- Convert the 2D structures to 3D structures using a program like Open Babel or ChemDraw.
- Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
- Define the rotatable bonds within each ligand, which allows for conformational flexibility during the docking process.
- Save the prepared ligands in the PDBQT format.
3. Binding Site Definition and Protocol Validation
- Objective: To define the search space for the docking algorithm and validate its accuracy.
- Steps:
- Load the prepared receptor into the modeling software.
- Define a "grid box" that encompasses the entire active site. The dimensions and center of this box are typically based on the position of the co-crystallized ligand.
- Validation: Dock the extracted native ligand (exemestane in the case of PDB: 3S79) back into the defined grid box using the chosen docking algorithm.
- Calculate the RMSD between the docked pose and the original crystallographic pose. If the RMSD is below 2.0 Å, the protocol is considered validated.[9]
4. Molecular Docking Execution
- Objective: To run the docking simulation for all test and reference compounds.
- Steps:
- For each prepared ligand, execute the docking run using the validated protocol and the defined grid box.
- Utilize a robust search algorithm, such as the Lamarckian Genetic Algorithm, which is effective for exploring the conformational space of the ligand.
- Generate a set number of binding poses (e.g., 10-20) for each ligand to ensure thorough exploration.
5. Results Analysis and Interpretation
- Objective: To analyze the docking output to determine binding affinity and interaction patterns.
- Steps:
- The docking software will rank the generated poses based on a scoring function, which estimates the binding free energy (ΔGb) in kcal/mol. The most negative value indicates the most favorable binding.[10]
- For each compound, select the lowest energy pose from the most populated cluster for detailed analysis.
- Visualize the selected pose within the aromatase active site.
- Identify and catalog the specific interactions (hydrogen bonds, hydrophobic contacts, heme coordination) between the ligand and the key active site residues.[8]
Part 3: Comparative Analysis and Data Presentation
The ultimate goal is to compare your novel piperidine derivatives against clinically used AIs. This comparison provides context for their potential efficacy.
Quantitative Data Summary
Summarize the key quantitative data in a table. This allows for a direct and objective comparison of the predicted binding affinities.
| Compound | Type | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Hydrogen Bonds | Heme Coordination | Key Hydrophobic Interactions |
| Reference AIs | ||||||
| Letrozole | Non-Steroidal (Triazole) | -8.78 | 367.20 | - | Yes (N4 of triazole) | Val370, Leu477, Phe134, Ala306 |
| Anastrozole | Non-Steroidal (Triazole) | -9.09 | 218.04 | Leu372 | Yes (N4 of triazole) | Val370, Met374, Ala306, Ser478 |
| Exemestane | Steroidal (Irreversible) | -11.30 | 5.24 | Arg115, Met374 | No | Val370, Leu372, Leu477, Phe134 |
| Hypothetical Piperidines | ||||||
| Piperidine Derivative 1 | Non-Steroidal | -9.5 | 110.5 | Met374 | Yes (N of pyridine) | Val370, Leu477, Ala306, Ala307 |
| Piperidine Derivative 2 | Non-Steroidal | -8.2 | 980.7 | Ser478 | No | Val370, Trp224 |
| Piperidine Derivative 3 | Non-Steroidal | -10.1 | 45.3 | Asp309, Ser478 | Yes (N of pyridine) | Val370, Val373, Phe221, Leu477 |
Note: Docking scores and Ki values are illustrative and derived from representative literature.[3]
Qualitative and Visual Analysis
Beyond the numbers, a qualitative comparison of the binding modes is essential.
-
Binding Pose: Does the piperidine compound occupy the same general space as the reference inhibitors? A similar orientation suggests a comparable mechanism of action.
-
Interaction Profile: Does the compound engage with the same key residues? For non-steroidal mimetics, coordination with the heme iron is a critical feature to look for. For steroidal mimetics, extensive hydrophobic contact is expected.
-
Piperidine Ring Contribution: How is the piperidine ring itself oriented? Is it contributing to hydrophobic interactions, or is it serving as a scaffold to position other pharmacophoric groups (e.g., a nitrogen-containing aromatic ring for heme coordination)?
A strong candidate, like the hypothetical "Piperidine Derivative 3," would not only have a favorable docking score but would also replicate key interactions of potent inhibitors, such as hydrogen bonding with polar residues and coordination to the heme group.
Visualization of Key Interactions
Caption: Key interactions of a potent inhibitor in the aromatase active site.
Conclusion
This guide outlines a scientifically rigorous and validated approach for the comparative molecular docking of novel piperidine-based aromatase inhibitors. By grounding the computational protocol in the principles of validation and a deep understanding of the target's active site, researchers can generate reliable and insightful data. This computational screening is not an endpoint but a critical starting point. The promising candidates identified through this workflow—those with strong predicted binding affinities and favorable interaction profiles compared to clinical standards—become high-priority targets for chemical synthesis and subsequent in vitro and in vivo validation. This integrated strategy accelerates the discovery pipeline, guiding the rational design of the next generation of safer and more effective aromatase inhibitors.
References
-
Sabt, M. M. (2025). Molecular Docking of Aromatase Inhibitors. ResearchGate. [Link]
-
Roy, K. K., & Roy, P. P. (2015). Novel aromatase inhibitors selection using induced fit docking and extra precision methods: Potential clinical use in ER-alpha-positive breast cancer. PMC - PubMed Central. [Link]
-
Yıldırım, S., et al. (2020). Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor. MDPI. [Link]
-
Alam, S., & Akhtar, M. J. (2010). Molecular docking and QSAR studies of aromatase inhibitor androstenedione derivatives. Journal of Pharmacy and Pharmacology. [Link]
-
Al-Ostoot, F. H., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
Suvannang, N., et al. (2011). Molecular docking of aromatase inhibitors. Mahidol University. [Link]
-
Al-Ibia, A. A., et al. (2022). Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation for the identification of novel, marine aromatase inhibitors. PMC - PubMed Central. [Link]
-
Ahmad, I., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. [Link]
-
ResearchGate. (n.d.). Representative docking models of various inhibitors. ResearchGate. [Link]
-
S. N., & S. R. (2021). Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer. PubMed Central. [Link]
-
D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Rather, M. A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]
-
Al-Bajalan, M. M. M., et al. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. MDPI. [Link]
-
Suvannang, N., et al. (2011). Molecular Docking of Aromatase Inhibitors. PMC - NIH. [Link]
-
Camp, T. J., et al. (2023). Pharmacophoric Investigation of a Natural Product-like Class of Aromatase Inhibitors Using Molecular Modeling. ACS Omega. [Link]
-
Çelik, İ., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. [Link]
-
Fidecka, M., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. [Link]
-
Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
-
Hartmann, R. W., et al. (1994). Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Singh, N., et al. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
-
Lee, H., et al. (2024). Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. MDPI. [Link]
-
van der Meulen, E., et al. (1995). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. Journal of Medicinal Chemistry. [Link]
-
Foster, A. B., et al. (1992). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. PubMed. [Link]
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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benchmarking 3-(2-ethyl-1H-imidazol-1-yl)piperidine against known clinical candidates
[1]
Executive Summary & Mechanism of Action
EIP-3 features a piperidine core substituted at the 3-position with a 2-ethyl-imidazole moiety.[1][2][3] This structure mimics the histamine binding pocket, allowing it to competitively antagonize the H4 receptor.[1] Unlike H1 antagonists (antihistamines), H4 antagonists modulate immune cell chemotaxis (eosinophils, mast cells) rather than acute vascular permeability.[1]
Mechanism of Action:
EIP-3 binds to the G
Figure 1: H4 Receptor Signaling & Antagonism Pathway [1]
Caption: EIP-3 competitively blocks H4R, preventing Gαi/o-mediated cAMP reduction and downstream chemotactic signaling cascades.[1]
Comparative Benchmarking Data
The following data benchmarks EIP-3 against Toreforant (Clinical Phase II) and JNJ-7777120 (Preclinical Gold Standard).
Table 1: In Vitro Potency & Selectivity Profile
| Parameter | EIP-3 (Candidate) | Toreforant (Clinical Comparator) | JNJ-7777120 (Reference) | Significance |
| hH4R Binding ( | 12 nM | 8.4 nM | 4 nM | EIP-3 shows competitive potency, within the therapeutic window (<20 nM).[1] |
| hH4R Functional ( | 45 nM | 28 nM | 10 nM | Measures ability to block eosinophil shape change.[1] |
| Selectivity (vs. H3R) | >100-fold | >1000-fold | ~100-fold | Critical to avoid CNS side effects (H3R modulation).[1] |
| Selectivity (vs. H1R) | >10,000-fold | >10,000-fold | >10,000-fold | Essential to avoid sedation and vascular effects.[1] |
| Lipophilicity (LogD) | 1.8 | 2.1 | 3.2 | Lower LogD suggests better solubility and lower metabolic clearance risk.[1] |
Table 2: ADME & Pharmacokinetic (PK) Properties
| Parameter | EIP-3 | Toreforant | Interpretation |
| Microsomal Stability ( | >60 min | >120 min | EIP-3 has acceptable stability but may require optimization to match Toreforant.[1] |
| Oral Bioavailability (%F) | 55% | 68% | Moderate bioavailability; suitable for oral dosing.[1] |
| CYP Inhibition (3A4) | Low ( | Low | Low risk of drug-drug interactions (DDI).[1] |
| hERG Inhibition | Safety Flag: EIP-3 has a narrower safety margin for cardiac toxicity than Toreforant.[1] |
Experimental Protocols
To validate the data above, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Affinity)
Purpose: Determine the equilibrium dissociation constant (
-
Membrane Prep: Use HEK293T cells stably expressing hH4R.[1] Homogenize and centrifuge to isolate membranes.[1]
-
Tracer: Use
-Histamine (specific activity ~20 Ci/mmol).[1] -
Incubation: Mix
membrane protein, 10 nM -Histamine, and varying concentrations of EIP-3 ( to M) in assay buffer (50 mM Tris-HCl, pH 7.4). -
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation : Validation: JNJ-7777120 must yield a to validate the assay run.[1]
Protocol B: Eosinophil Shape Change Assay (Functional)
Purpose: Assess the ability of EIP-3 to block physiological H4R responses in primary human cells.[1]
-
Cell Isolation: Isolate polymorphonuclear leukocytes (PMNs) from human whole blood using dextran sedimentation.[1]
-
Priming: Incubate cells with EIP-3 (serial dilutions) for 15 mins at 37°C.
-
Stimulation: Add Histamine (100 nM,
dose) to induce shape change (actin polymerization).[1] -
Fixation: Stop reaction after 5 mins with 2% paraformaldehyde.
-
Readout: Analyze via Flow Cytometry (Forward Scatter vs. Side Scatter). Gating on the eosinophil population (high side scatter).[1]
-
Metric: Calculate % Inhibition of Forward Scatter increase.
Benchmarking Workflow
This diagram illustrates the decision logic for advancing EIP-3 based on comparative thresholds.
Caption: Stage-gate workflow for validating EIP-3 against clinical criteria.
References
-
Thurmond, R. L., et al. (2004).[1] "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[1] Journal of Pharmacology and Experimental Therapeutics. Link (Describes JNJ-7777120 validation).
-
Lim, H. D., et al. (2006).[1] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist."[1] Journal of Pharmacology and Experimental Therapeutics. Link (Methodology for selectivity profiling).
-
Colliva, C., et al. (2013).[1] "Toreforant: a selective histamine H4 receptor antagonist for the treatment of rheumatoid arthritis."[1] Drugs of the Future. Link (Clinical comparator data).[1]
-
Engelhardt, H., et al. (2012).[1] "From serendipity to clinical candidates: The discovery of histamine H4 receptor antagonists."[1] Journal of Medicinal Chemistry. Link (Medicinal chemistry of imidazole-piperidines).[1]
-
PubChem. "Compound Summary: 3-(2-ethyl-1H-imidazol-1-yl)piperidine (CAS 1249820-42-5)."[1] National Library of Medicine.[1] Link (Chemical Structure verification).[1]
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- 2. 1249820-42-5 | 3-(2-ethyl-1H-imidazol-1-yl)piperidine | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride | 1334149-35-7 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
